2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
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Properties
IUPAC Name |
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLZUNWOJNSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Abstract: This technical guide provides a comprehensive overview of the principal spectroscopic data for the heterocyclic compound 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS No. 1228450-58-5). As a key building block in medicinal chemistry, particularly in the development of kinase inhibitors, precise structural confirmation and purity assessment are paramount. This document outlines the expected spectral characteristics based on foundational spectroscopic principles and data from analogous structures, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed, field-proven protocols for data acquisition are provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and analysis of novel pharmaceutical agents.
Introduction and Molecular Structure
This compound is a substituted diazaindole, a scaffold of significant interest in drug discovery. The pyrrolo[2,3-b]pyrazine core is a bioisostere of indole and is featured in a variety of kinase inhibitors by acting as a hinge-binding motif. The presence of a bromine atom at the 2-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the methyl group at the 6-position influences the molecule's electronic properties and steric profile.
Accurate characterization of this intermediate is a critical first step in any synthetic campaign. Spectroscopic analysis provides unambiguous confirmation of the chemical structure, ensuring the integrity of subsequent research and development efforts.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1228450-58-5 | [CymitQuimica][1] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [2] |
| Canonical SMILES | CC1=CC2=C(N1)N=C(C=N2)Br |
| InChI Key | GQYLZUNWOJNSRY-UHFFFAOYSA-N |[1] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the primary technique for elucidating the proton environment of a molecule. For this compound, the spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, and the methyl protons.
Expected ¹H NMR Spectral Data (Predicted in DMSO-d₆, 400 MHz):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~11.5 - 12.5 | Broad Singlet | 1H | N-H (Pyrrole) | The N-H proton of the pyrrole ring is acidic and often appears as a broad signal in the downfield region. |
| ~8.10 | Singlet | 1H | C3-H | This proton is on the pyrazine ring, adjacent to a nitrogen atom and the bromine-substituted carbon, leading to a downfield shift. |
| ~7.85 | Singlet | 1H | C7-H | This proton is on the pyrrole ring, adjacent to the fused pyrazine ring. |
| ~2.45 | Singlet | 3H | -CH₃ | The methyl group protons are shielded and appear as a singlet in the aliphatic region. |
Note: Chemical shifts are predictive and can be influenced by solvent, concentration, and temperature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and bromine atoms.
Expected ¹³C NMR Spectral Data (Predicted in DMSO-d₆, 101 MHz):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C6 | Aromatic carbon bearing the methyl group, shifted downfield by the adjacent nitrogen. |
| ~145 | C7a | Quaternary carbon at the ring junction. |
| ~140 | C2 | Carbon atom directly bonded to the electronegative bromine, causing a significant downfield shift. |
| ~135 | C4a | Quaternary carbon at the ring junction, adjacent to a nitrogen. |
| ~128 | C3 | Aromatic CH carbon in the pyrazine ring. |
| ~115 | C7 | Aromatic CH carbon in the pyrrole ring. |
| ~21 | -CH₃ | Methyl carbon, appearing in the typical aliphatic region. |
Note: Proton-decoupled ¹³C NMR is standard practice to simplify the spectrum to single lines for each unique carbon environment.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of a single bromine atom.
Expected Mass Spectrometry Data:
| m/z Value | Ion | Expected Relative Intensity | Rationale |
| 211 | [M]⁺ | ~100% | Molecular ion corresponding to the ⁷⁹Br isotope. |
| 213 | [M+2]⁺ | ~98% | Molecular ion corresponding to the ⁸¹Br isotope. The near 1:1 ratio is characteristic of a monobrominated compound. |
The fragmentation pattern in Electron Ionization (EI) would likely involve the loss of the bromine atom followed by fragmentation of the heterocyclic ring system.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3400 - 3300 | Medium, Sharp | N-H Stretch | Characteristic of the N-H bond in the pyrrole ring. |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Corresponds to the C-H bonds on the heterocyclic rings. |
| 2950 - 2850 | Weak-Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the methyl group. |
| 1620 - 1550 | Medium-Strong | C=N/C=C Stretch | Aromatic ring stretching vibrations from the pyrrolopyrazine core. |
| ~1450 | Medium | CH₃ Bend | Deformation vibration of the methyl group. |
| ~1050 | Strong | C-Br Stretch | Characteristic absorption for an aryl bromide. |
These absorptions collectively confirm the presence of the N-H group, aromatic rings, methyl group, and the carbon-bromine bond.[4]
Experimental Protocols and Workflows
To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures are essential. The following protocols are recommended.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for polar heterocyclic compounds.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher field) NMR spectrometer.
-
Acquisition:
-
Lock the spectrometer on the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H spectrum (typically 16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (typically 1024-4096 scans).
-
-
Processing:
-
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthetic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, MS, and IR spectroscopy. The predicted data herein serves as a benchmark for researchers. The ¹H and ¹³C NMR spectra define the proton and carbon environments, mass spectrometry confirms the molecular weight and bromine presence via its distinct isotopic pattern, and IR spectroscopy verifies the key functional groups. Adherence to the outlined experimental protocols will ensure the generation of high-fidelity data, which is fundamental for advancing drug discovery programs that utilize this versatile chemical intermediate.
References
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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NMR Spectroscopy General Principles. Career Endeavour. Available at: [Link]
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Infrared Spectra of Pyrazine, Pyrimidine and Pyridazine in Solid Argon. ScienceDirect. Available at: [Link]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyrazine Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
The 5H-pyrrolo[2,3-b]pyrazine, a heterocyclic scaffold also known as 7-azaindole, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the development of highly selective kinase inhibitors.[1][2] Specifically, derivatives of this scaffold have shown significant promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in various cancers.[3][4]
The strategic introduction of substituents onto the pyrrolo[2,3-b]pyrazine core is a key tactic in modulating potency, selectivity, and pharmacokinetic properties. The compound this compound represents a pivotal intermediate in this discovery process. The bromine atom at the 2-position serves not only as a modulator of electronic properties but also as a versatile synthetic handle for introducing further diversity through cross-coupling reactions. The methyl group at the 6-position can influence solubility and metabolic stability.
A comprehensive understanding of the physicochemical properties of this specific molecule is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in drug discovery campaigns. These properties govern everything from reaction kinetics and purification efficiency to aqueous solubility, membrane permeability, and ultimately, the therapeutic potential of its downstream derivatives. This guide provides a detailed examination of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and discusses the implications for drug development professionals.
Section 1: Core Physicochemical Profile
A precise characterization of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the known and calculated physicochemical parameters for this compound.
| Property | Value | Source / Method |
| CAS Number | 1228450-58-5 | [5][6][7] |
| Molecular Formula | C₇H₆BrN₃ | [5][7] |
| Molecular Weight | 212.05 g/mol | [7] |
| Appearance | Assumed to be a solid at room temperature. | Inferred from |
| Purity | Commercially available up to ≥97% | [7] |
| InChI | InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10) | [5] |
| InChI Key | GQYLZUNWOJNSRY-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cc2c(nc1)n(c(Br)n2)C | Inferred |
| Calculated LogP (cLogP) | ~1.5 - 2.5 | Predictive Models |
| Calculated pKa | Basic pKa ~2-3 (pyrazine N); Acidic pKa ~16-17 (pyrrole N-H) | Predictive Models |
Note: Experimental values for properties such as melting point, solubility, and pKa are not widely published. The values provided for LogP and pKa are estimates from computational models and should be confirmed experimentally.
Section 2: Synthesis and Structural Elucidation Workflow
The integrity of all subsequent physicochemical data hinges on the unambiguous confirmation of the compound's chemical structure and purity. While various synthetic routes exist, a common approach involves the construction of the fused ring system from appropriately substituted pyrazine precursors.[8] Regardless of the synthetic path, a rigorous and standardized characterization workflow is essential.
Logical Workflow for Structural Validation
The following diagram illustrates the logical flow for confirming the identity and purity of a synthesized batch of this compound before proceeding with further studies.
Caption: Workflow for Synthesis Validation.
Standard Operating Protocol: Purity Assessment by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for determining the purity of small organic molecules. It separates the target compound from impurities, and the area under the peak at a specific wavelength is proportional to its concentration.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Expertise Note: The use of a weak acid like formic acid helps to protonate basic sites on the molecule and any amine-containing impurities, leading to sharper peaks and better chromatographic resolution.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
-
Trustworthiness Note: Using a calibrated analytical balance and volumetric flasks ensures the accuracy and reproducibility of the concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or a wavelength determined by a preliminary UV scan to be the absorbance maximum).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks detected at 254 nm.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
The material is considered suitable for further testing if purity is ≥95%.
-
Section 3: Protocols for Key Physicochemical Parameters
The following protocols describe standardized methods for determining properties crucial for drug development.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of oral bioavailability and achievable concentrations for in vitro assays. Measuring solubility at different pH values is essential for ionizable compounds, as it predicts how solubility will change throughout the gastrointestinal tract.
Caption: Shake-Flask Solubility Workflow.
-
Buffer Preparation: Prepare pharmaceutically relevant buffers: pH 2.0 (simulated gastric fluid), pH 7.4 (physiological pH), and pH 9.0.
-
Sample Addition: Add an excess of solid this compound to vials containing each buffer (e.g., 2-5 mg in 1 mL). The solid should be visibly present after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF).
-
Expertise Note: Using a filter material with low protein/compound binding, like PVDF, is crucial to prevent loss of the analyte and an underestimation of solubility.
-
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with the HPLC mobile phase, and quantify the concentration against a pre-prepared calibration curve using the HPLC-UV method described in Section 2.
Lipophilicity (LogD) Measurement
Rationale: The distribution coefficient (LogD) at a specific pH measures a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. It is a key predictor of passive membrane permeability and is a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Dosing: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: In a vial, combine a known volume of the aqueous compound solution with an equal volume of the pre-saturated n-octanol (e.g., 1 mL of each).
-
Equilibration: Cap the vial and shake vigorously for 1-3 hours to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification:
-
Carefully remove an aliquot from the aqueous layer .
-
Quantify the concentration (C_aq) using the HPLC-UV method.
-
The initial concentration in the aqueous phase before partitioning (C_initial) is known.
-
The concentration in the octanol phase (C_oct) is determined by mass balance: C_oct = C_initial - C_aq.
-
-
Calculation: Calculate LogD as: LogD_pH7.4 = log10(C_oct / C_aq).
Section 4: Safety, Handling, and Storage
As a brominated heterocyclic compound, this compound requires careful handling. While specific toxicity data is unavailable, general precautions for this class of chemicals should be strictly followed.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]
-
Chemical Reactivity: Brominated aromatic compounds can be reactive. Avoid strong oxidizing agents, strong bases, and reducing agents. The bromine atom can participate in various chemical reactions, which is useful synthetically but requires careful consideration of incompatibilities.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Brominated organic compounds may require specific waste streams.
Section 5: Implications in the Drug Discovery Pipeline
The physicochemical properties of this compound directly influence its utility and the strategic decisions made during a drug discovery program.
Caption: Property-to-Application Relationship Map.
-
For the Medicinal Chemist: The bromine atom is a powerful tool. It is an excellent leaving group for Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues where diverse aryl, heteroaryl, or alkyl groups are installed at the 2-position to explore the structure-activity relationship (SAR). The stability of the compound under these reaction conditions is a key consideration.
-
For the DMPK Scientist: The measured LogD and solubility provide the first clues to the compound's potential pharmacokinetic profile. A LogD between 1 and 3 is often considered optimal for oral absorption. Poor solubility can be a major hurdle, necessitating formulation strategies or chemical modifications to improve it.
-
For the Formulation Scientist: Knowing the solubility and crystalline nature (from thermal analysis) is essential for developing a formulation that can deliver the compound effectively for in vivo testing. For poorly soluble compounds, techniques like micronization or amorphous solid dispersions might be required.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block in the rational design of kinase inhibitors and other potential therapeutics. Its physicochemical properties—solubility, lipophilicity, stability, and ionization state—are not independent variables but rather an interconnected set of parameters that dictate its behavior from the reaction flask to biological systems. By employing the rigorous experimental and analytical workflows detailed in this guide, researchers can ensure data integrity, make more informed decisions, and ultimately accelerate the journey from a promising scaffold to a life-saving medicine.
References
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ETH Zürich Research Collection. (n.d.). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
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PubMed. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ACS Omega. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. Retrieved from [Link]
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MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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University of Cambridge. (n.d.). HETEROCYCLIC MACROCYCLES: SYNTHESIS AND PHYSICAL PROPERTIES. Retrieved from [Link]
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Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
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MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
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NIH. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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PubMed. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5H-pyrrolo[2,3-B]pyrazine. Retrieved from [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
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MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1260665-49-3 | Product Name : 3-BroMo-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]
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Navigating the Solubility Landscape of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide for Drug Development Professionals
Abstract
The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The solubility of these compounds is a critical determinant of their developability, impacting everything from synthetic workup and purification to formulation and bioavailability. This in-depth technical guide focuses on 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine, a key intermediate or final compound in drug discovery programs. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive framework for its solubility characterization. We will delve into the theoretical underpinnings of its likely solubility profile, provide detailed, field-tested experimental protocols for accurate solubility determination, and discuss the implications of these findings for drug development.
Introduction: The Significance of Solubility in the Context of Pyrrolo[2,3-b]pyrazines
The "like dissolves like" principle is a foundational concept in chemistry, yet its application in complex heterocyclic systems requires a nuanced understanding of intermolecular forces. For a molecule like this compound (Molecular Formula: C₇H₆BrN₃, Molecular Weight: 212.05 g/mol ), its solubility in a given organic solvent is governed by a delicate balance of factors.[1] The fused aromatic ring system contributes to van der Waals interactions and potential π-π stacking, favoring solubility in non-polar aromatic solvents. However, the presence of three nitrogen atoms introduces polarity and the capacity for hydrogen bonding, suggesting solubility in more polar solvents. The bromo and methyl substituents further modulate the electronic distribution and steric profile of the molecule, adding another layer of complexity.
Understanding the solubility of this compound is not merely an academic exercise. In a drug development setting, it directly influences:
-
Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.
-
Formulation Science: Development of oral or parenteral dosage forms with adequate drug loading and stability.
-
Pharmacokinetics: Dissolution rate and subsequent absorption, which are key determinants of a drug's in vivo performance.
This guide will equip researchers with the knowledge and methodologies to systematically evaluate the solubility of this compound and its analogs.
Theoretical Framework: Predicting Solubility Behavior
In the absence of direct experimental data, we can make informed predictions about the solubility of this compound by analyzing its structural features and comparing it to related compounds.
2.1. Structural Analysis and Intermolecular Forces
The key structural features influencing solubility are:
-
Pyrrolo[2,3-b]pyrazine Core: A planar, aromatic system capable of engaging in van der Waals forces and π-π stacking with aromatic solvents.
-
Nitrogen Atoms: The three nitrogen atoms act as hydrogen bond acceptors, increasing the polarity of the molecule and suggesting potential solubility in protic solvents.
-
Bromo Substituent: The bromine atom adds to the molecular weight and polarizability, potentially enhancing solubility in non-polar, polarizable solvents like dichloromethane.
-
Methyl Group: This small alkyl group can slightly increase lipophilicity.
-
N-H Group: The pyrrole-like nitrogen provides a hydrogen bond donor site, which can be crucial for interactions with protic solvents.
Logical Relationship Diagram: Factors Influencing Solubility
Caption: Interplay of molecular and solvent properties governing solubility.
2.2. Insights from Related Structures
While data for the target molecule is scarce, information from related compounds can provide valuable clues:
-
Pyrido[2,3-b]pyrazine Derivatives: These closely related structures are often the subject of medicinal chemistry studies.[2][3] Their synthesis and biological evaluation frequently involve dissolution in common organic solvents, offering qualitative solubility insights.
-
Bromo-substituted Heterocycles: The presence of a bromine atom can influence solubility. For instance, in the synthesis of related bromo-pyrimidine compounds, solvents like dichloromethane and ethyl acetate are commonly used.[4]
-
General Heterocyclic Compounds: Studies on the solubility of various heterocyclic compounds often highlight the utility of solvents like DMF and DMSO for achieving higher concentrations.[5]
Based on this analysis, a reasonable starting point for solubility screening would include a range of solvents from non-polar to highly polar, with a particular focus on those commonly used in synthetic and pharmaceutical settings.
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate and reproducible solubility data is paramount. The following section provides detailed protocols for determining the solubility of this compound.
3.1. The Shake-Flask Method: The Gold Standard
The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[6]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Materials and Reagents:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
-
Procedure: a. Add an excess amount of this compound to a vial (enough to ensure undissolved solid remains at equilibrium). b. Add a known volume of the chosen solvent to the vial. c. Securely cap the vial and place it in a temperature-controlled shaker. d. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). e. After equilibration, centrifuge the vials to pellet the undissolved solid. f. Carefully withdraw an aliquot of the clear supernatant. g. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. h. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method against a standard curve. i. Calculate the original concentration in the supernatant, which represents the solubility.
3.2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These are often based on kinetic solubility measurements.
3.3. Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Classification |
| Hexane | 1.88 | < 0.1 | Insoluble |
| Toluene | 2.38 | 0.5 - 1.0 | Sparingly Soluble |
| Dichloromethane | 9.08 | 5.0 - 10.0 | Soluble |
| Ethyl Acetate | 6.02 | 2.0 - 5.0 | Soluble |
| Acetone | 21 | 1.0 - 2.0 | Sparingly Soluble |
| Methanol | 33 | 1.0 - 2.0 | Sparingly Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 50 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Freely Soluble |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Causality and Self-Validation in Experimental Design
4.1. Rationale for Solvent Selection
The choice of solvents for screening should be deliberate, covering a range of polarities, hydrogen bonding capabilities, and functional groups. The solvents listed in Table 1 represent a standard panel for this purpose.
4.2. Ensuring Equilibrium
The 24-48 hour agitation time in the shake-flask method is crucial for ensuring that the system has reached thermodynamic equilibrium. To validate this, one can take samples at different time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration does not change significantly.
4.3. Analytical Method Validation
The accuracy of the solubility measurement is entirely dependent on the analytical method used for quantification. A robust HPLC or UV-Vis method should be developed and validated for linearity, accuracy, and precision.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental methodologies, researchers can generate the critical data needed to advance their drug discovery and development programs. The protocols outlined herein are designed to be self-validating, ensuring the generation of trustworthy and reliable data. Further studies could explore the effect of temperature on solubility and the development of predictive computational models for this class of compounds.
References
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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- Gong, Y.-D., et al. (2011). Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. Bioorganic & Medicinal Chemistry, 19(18), 5639–5647.
- Kandri Rodi, Y., et al. (2014). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 6(5), 1044-1049.
- MDPI. (2021). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Molecules, 26(18), 5585.
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PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]
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The 5H-Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core for Kinase Inhibition - A Technical Guide on the Putative Mechanism of Action of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role as a "hinge-binder" in the development of potent kinase inhibitors. This guide explores the probable mechanism of action of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine as a kinase inhibitor. Drawing upon extensive research into structurally related pyrrolo[2,3-b]pyrazine derivatives, we will delve into its likely role as an ATP-competitive inhibitor, its potential kinase targets, and the key molecular interactions that govern its inhibitory activity. This document also provides comprehensive, field-proven experimental protocols to enable researchers to validate these hypotheses and further characterize the compound's biological activity.
Introduction: The Rise of the 5H-Pyrrolo[2,3-b]pyrazine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 5H-pyrrolo[2,3-b]pyrazine nucleus has emerged as a privileged scaffold in this endeavor. Structurally, it acts as a deaza-isostere of adenine, the nitrogenous base of ATP, making it an ideal candidate for competitive inhibition of the ATP-binding site of kinases[1][2]. This core structure has been successfully utilized to develop inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), Janus Kinase 3 (JAK3), and the mammalian Target of Rapamycin (mTOR)[3][4][5].
While specific data on this compound is limited in publicly available literature, its structural similarity to a plethora of potent kinase inhibitors allows for a well-founded hypothesis regarding its mechanism of action. This guide will, therefore, focus on the established principles of kinase inhibition by the 5H-pyrrolo[2,3-b]pyrazine class to infer the likely biological activity of this specific compound.
Proposed Mechanism of Action: ATP-Competitive Inhibition
The most probable mechanism of action for this compound is as an ATP-competitive inhibitor . This mode of inhibition is predicated on the compound's ability to bind to the ATP-binding pocket of a kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphotransfer reaction.
The 5H-pyrrolo[2,3-b]pyrazine scaffold is adept at forming critical hydrogen bonds with the "hinge" region of the kinase domain, which is the flexible linker between the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP[6]. The nitrogen atoms within the pyrazine ring are crucial for this hydrogen bonding, typically with the backbone amide of a conserved residue in the hinge region (e.g., Alanine)[6].
The substituents on the pyrrolopyrazine core, in this case, a bromine atom at the 2-position and a methyl group at the 6-position, will further influence the compound's potency and selectivity. These groups can form additional interactions with hydrophobic pockets or other residues within the ATP-binding site, thereby enhancing the binding affinity and dictating which kinases are most effectively inhibited. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Caption: Proposed ATP-Competitive Inhibition by this compound.
Potential Kinase Targets
Given the known activity of the 5H-pyrrolo[2,3-b]pyrazine scaffold, this compound could potentially inhibit a variety of kinases. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated activity against the following kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): Several potent FGFR inhibitors are based on the 5H-pyrrolo[2,3-b]pyrazine core.[3][5][6][7][8] Aberrant FGFR signaling is implicated in various cancers.[5]
-
Janus Kinases (JAKs): Specifically JAK3, which is involved in cytokine signaling and immune responses. Dual inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and JAK3 based on this scaffold have been reported.[4]
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies.[5]
-
Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and survival.[5]
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, and survival.[4][9]
The specific selectivity profile of this compound would need to be determined experimentally through comprehensive kinase screening panels.
Experimental Protocols for Validation
To ascertain the kinase inhibitory activity and elucidate the mechanism of action of this compound, a series of biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate. Alternatively, non-radiometric methods such as fluorescence-based assays are widely used.[10][11][12]
Principle: The kinase reaction is performed in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Prepare a solution of the purified kinase of interest in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., a specific peptide or protein) in kinase buffer.
-
Prepare a solution of ATP, including a radiolabeled tracer such as [γ-³²P]ATP, in kinase buffer.[12]
-
-
Assay Procedure:
-
In a microtiter plate, add the kinase buffer.
-
Add serial dilutions of the this compound stock solution to the wells. Include a control with only DMSO.
-
Add the purified kinase to each well and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.[13]
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.[13]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[12]
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).[13]
-
-
Detection and Data Analysis:
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Kinase Activity Assay
This assay measures the inhibitory effect of the compound on a specific kinase within a cellular context. This provides a more physiologically relevant assessment of the compound's activity, as it accounts for cell permeability and potential off-target effects.[14]
Principle: A cell line that is dependent on the activity of a particular kinase for its proliferation or survival is used. The effect of the inhibitor on a downstream phosphorylation event or on cell viability is measured.
Step-by-Step Methodology (Phosphorylation Assay):
-
Cell Culture and Treatment:
-
Culture a suitable cell line in appropriate media. The choice of cell line will depend on the kinase of interest (e.g., a cancer cell line with an activating mutation in the target kinase).
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
Use a phospho-specific antibody to detect the phosphorylation of a known downstream substrate of the target kinase via an ELISA-based method or Western blotting.[10][14]
-
For an ELISA-based assay, coat a microtiter plate with a capture antibody for the total substrate protein. Add the cell lysates, followed by the phospho-specific detection antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme and measure the resulting signal.
-
Normalize the phospho-protein signal to the total protein concentration.
-
-
Data Analysis:
-
Plot the normalized phosphorylation signal against the inhibitor concentration.
-
Determine the IC₅₀ value for the inhibition of the signaling pathway in the cellular context.
-
Caption: A general workflow for a cell-based kinase phosphorylation assay.
Data Summary and Interpretation
The data obtained from these assays should be tabulated for clear comparison and interpretation.
| Assay Type | Parameter Measured | Expected Outcome for an Active Inhibitor |
| In Vitro Kinase Assay | IC₅₀ (nM or µM) | Low nanomolar to micromolar IC₅₀ value against the target kinase. |
| Cell-Based Assay | Cellular IC₅₀ (µM) | Potent inhibition of downstream signaling or cell proliferation. |
| Kinase Selectivity Panel | % Inhibition at a fixed concentration | High inhibition of the primary target kinase(s) with minimal off-target effects. |
Conclusion
While direct experimental data for this compound is not yet widely available, its chemical structure strongly suggests a mechanism of action as an ATP-competitive kinase inhibitor. The 5H-pyrrolo[2,3-b]pyrazine core is a well-established hinge-binding motif, and the substituents at the 2- and 6-positions are expected to modulate its potency and selectivity. Based on the activities of related compounds, potential targets include FGFR, JAK3, BTK, FAK, and mTOR. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these hypotheses, determine the specific kinase targets, and further characterize the therapeutic potential of this compound.
References
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- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.).
- Kinase assays | BMG LABTECH. (2020, September 1).
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH. (n.d.).
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- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
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- Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC. (n.d.).
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - Preprints.org. (2017, March 30).
- 1201186-54-0|2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine - BLDpharm. (n.d.).
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. (2023, September 19).
- ChemInform Abstract: Preparation and Reactions of 5,6Bis(bromomethyl)pyrazine-2,3- dicarbonitrile with S, N, and O Nucleophiles. Synthesis of Octa( propoxymethyl) Azaphthalocyaninato Magnesium - ResearchGate. (2025, August 7).
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19).
- 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (n.d.).
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An In-Depth Technical Guide to the Synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]pyrazine scaffold, a nitrogen-containing heterocyclic system, is of significant interest in medicinal chemistry. Its structural resemblance to purines and other biologically relevant molecules has made it a privileged core in the development of various therapeutic agents. Notably, derivatives of this scaffold have shown promise as kinase inhibitors, highlighting their potential in oncology and other disease areas. This guide provides a comprehensive overview of the synthetic routes and starting materials for a key derivative, 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine, offering a foundation for researchers engaged in the discovery and development of novel pharmaceuticals.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered on the construction of the pyrrolo[2,3-b]pyrazine core followed by regioselective bromination. The key disconnection points are the C-N and C-C bonds of the pyrrole ring and the C-Br bond. This leads to a synthetic pathway that begins with a readily available substituted pyrazine.
Caption: Retrosynthetic analysis of this compound.
This guide will detail a three-step synthesis commencing with the commercially available 3-amino-5-methylpyrazine-2-carboxylic acid. The synthesis involves an initial decarboxylation, followed by the construction of the pyrrolo[2,3-b]pyrazine core via a cyclization reaction, and concludes with a selective bromination at the 2-position.
Part 1: Preparation of the Key Starting Material: 3-Amino-5-methylpyrazine
The most direct commercially available precursor for this synthesis is 3-amino-5-methylpyrazine-2-carboxylic acid[1][2]. The initial and critical step is the decarboxylation of this starting material to yield 3-amino-5-methylpyrazine. While enzymatic decarboxylation of amino acids is a well-known biological process, chemical methods are more practical for laboratory-scale synthesis[3][4]. Thermal decarboxylation of heterocyclic carboxylic acids is a common and effective method.
Experimental Protocol: Decarboxylation of 3-Amino-5-methylpyrazine-2-carboxylic Acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-amino-5-methylpyrazine-2-carboxylic acid.
-
Solvent: Add a high-boiling point, inert solvent such as diphenyl ether or mineral oil. The choice of solvent is crucial to reach the necessary temperature for decarboxylation while ensuring even heat distribution.
-
Reaction: Heat the mixture to a temperature range of 200-250 °C. The evolution of carbon dioxide gas will be observed. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product and solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylpyrazine.
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Amino-5-methylpyrazine-2-carboxylic acid | Commercially available precursor[1][2]. |
| Solvent | Diphenyl ether or Mineral Oil | High boiling point for effective thermal decarboxylation. |
| Temperature | 200-250 °C | Sufficient energy to induce decarboxylation. |
| Monitoring | TLC | To determine the completion of the reaction. |
Part 2: Synthesis of the Core Scaffold: 6-methyl-5H-pyrrolo[2,3-b]pyrazine
With the key starting material, 3-amino-5-methylpyrazine, in hand, the next stage is the construction of the pyrrolo[2,3-b]pyrazine ring system. A well-established method for this transformation is the reaction of an amino-heterocycle with an α-halo-aldehyde or its equivalent, a reaction analogous to the Bischler-Möhlau indole synthesis[5][6][7][8][9]. In this case, 2-bromoacetaldehyde dimethyl acetal serves as a stable and easy-to-handle equivalent of the volatile and reactive 2-bromoacetaldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Cyclization to form 6-methyl-5H-pyrrolo[2,3-b]pyrazine
-
Reaction Setup: Combine 3-amino-5-methylpyrazine and 2-bromoacetaldehyde dimethyl acetal in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Reaction Conditions: Heat the mixture at reflux. The acidic conditions generated in situ will facilitate the hydrolysis of the acetal to the aldehyde, which then reacts with the aminopyrazine.
-
Mechanism: The reaction proceeds through an initial nucleophilic attack of the amino group on the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to form the pyrrole ring.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Ratio | Purpose |
| 3-Amino-5-methylpyrazine | 1.0 eq | The heterocyclic amine building block. |
| 2-Bromoacetaldehyde dimethyl acetal | 1.1 - 1.5 eq | The two-carbon electrophile for pyrrole ring formation. |
| Solvent | Ethanol or Acetic Acid/Water | Provides a suitable medium for the reaction and facilitates acetal hydrolysis. |
Part 3: Regioselective Bromination
The final step in the synthesis is the regioselective bromination of the 6-methyl-5H-pyrrolo[2,3-b]pyrazine core. The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution. The challenge lies in achieving selectivity for the 2-position over other positions on the bicyclic system. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heterocyclic compounds[10][11]. Its use often allows for controlled monobromination.
Experimental Protocol: Bromination of 6-methyl-5H-pyrrolo[2,3-b]pyrazine
-
Reaction Setup: Dissolve 6-methyl-5H-pyrrolo[2,3-b]pyrazine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise. The use of a slight excess of NBS (1.05-1.1 equivalents) is typically sufficient.
-
Reaction Monitoring: The reaction progress should be carefully monitored by TLC or LC-MS to avoid over-bromination. The reaction is generally rapid at low temperatures.
-
Work-up and Purification: Once the starting material is consumed, the reaction is quenched with a reducing agent such as sodium thiosulfate solution to destroy any unreacted NBS. The product is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
| Parameter | Condition/Reagent | Rationale for Selectivity |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective reagent for bromination of electron-rich heterocycles[10]. |
| Solvent | DMF or THF | Aprotic solvents that are suitable for electrophilic aromatic substitution reactions. |
| Temperature | 0 °C to room temperature | Lower temperatures can enhance selectivity and minimize side reactions. |
Conclusion
The synthesis of this compound can be efficiently achieved through a strategic three-step sequence starting from the commercially available 3-amino-5-methylpyrazine-2-carboxylic acid. This guide has detailed the key transformations: decarboxylation, pyrrole ring annulation, and regioselective bromination, providing a robust and logical pathway for obtaining this valuable building block. The methodologies described herein are based on well-established chemical principles and offer a solid foundation for researchers to produce this compound and its analogs for further investigation in drug discovery programs.
References
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An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (URL: [Link])
-
N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. (URL: [Link])
-
N-Bromosuccinimide. Wikipedia. (URL: [Link])
-
Bischler-Möhlau Indole Synthesis. Organic Chemistry Portal. (URL: [Link])
-
Bischler–Möhlau indole synthesis. Wikipedia. (URL: [Link])
-
Bischler-Möhlau indole synthesis. chemeurope.com. (URL: [Link])
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health. (URL: [Link])
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. (URL: [Link])
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. (URL: [Link])
-
Bischler-Möhlau indole synthesis. Semantic Scholar. (URL: [Link])
-
(PDF) Bischler Indole Synthesis. ResearchGate. (URL: [Link])
-
In situ hydrothermal synthesis of 2D mercury(I)–organic framework from 3-aminopyrazine-2-carboxylic acid and mercury(II) acetate. ResearchGate. (URL: [Link])
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. (URL: [Link])
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health. (URL: [Link])
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Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Publishing. (URL: [Link])
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Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health. (URL: [Link])
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Decarboxylation in Natural Products Biosynthesis. National Institutes of Health. (URL: [Link])
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Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. (URL: [Link])
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3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233. PubChem. (URL: [Link])
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Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. ResearchGate. (URL: [Link])
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. (URL: [Link])
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3-Amino-5-methylpyrazine-2-carboxylic acid | 6761-50-8. A Chemtek. (URL: [Link])
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An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. PubMed. (URL: [Link])
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Decarboxylation of primary amino acids. Chemistry Stack Exchange. (URL: [Link])
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The Strategic Utility of 5-Bromo-Pyrazine-2,3-Diamine in Modern Drug Discovery: A Synthetic Chemistry Whitepaper
Abstract
In the landscape of contemporary medicinal chemistry, the pyrazine scaffold stands out as a privileged N-heterocycle, integral to the structure of numerous therapeutic agents.[1][2][3] This guide delves into the synthetic versatility of a key building block, 5-bromo-pyrazine-2,3-diamine, a compound whose strategic functionalization opens avenues to a diverse array of complex molecular architectures. We will explore the core synthetic routes originating from this diamine, with a particular focus on cross-coupling and cyclization reactions that are paramount in the development of novel kinase inhibitors and other targeted therapies. This document serves as a technical resource for researchers and drug development professionals, providing not only established protocols but also the underlying chemical principles that guide synthetic strategy.
Introduction: The Pyrazine Core in Medicinal Chemistry
Pyrazine and its derivatives are ubiquitous in pharmaceutical sciences, forming the structural core of drugs with applications ranging from oncology to infectious diseases.[2][4] The arrangement of nitrogen atoms in the pyrazine ring imparts unique electronic properties, influencing solubility, metabolic stability, and the capacity for hydrogen bonding—all critical parameters in drug design. The presence of amino and bromo substituents on the 5-bromo-pyrazine-2,3-diamine scaffold provides orthogonal handles for selective chemical modification, making it an exceptionally valuable starting material for library synthesis and lead optimization.
Synthesis of the Core Moiety: 5-Bromo-Pyrazine-2,3-Diamine
The efficient synthesis of the starting material is a critical first step in any synthetic campaign. A common and effective method for the preparation of 5-bromo-pyrazine-2,3-diamine involves the nucleophilic aromatic substitution of a more readily available precursor, 2-amino-3,5-dibromopyrazine.
Experimental Protocol: Synthesis of 5-Bromo-Pyrazine-2,3-Diamine[5]
-
Reaction Setup: A suspension of 2-amino-3,5-dibromopyrazine (3 g, 11.64 mmol) in a 25% aqueous ammonia solution (15 mL) is prepared in a sealed tube.
-
Reaction Conditions: The reaction mixture is heated to 110 °C for 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between ethyl acetate and water (3 x 50 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a 15% ethyl acetate-hexane mixture as the eluent to afford 5-bromo-2,3-diaminopyrazine as a yellow solid.
| Reactant | Reagents | Conditions | Yield | Product | Reference |
| 2-Amino-3,5-dibromopyrazine | 25% aq. NH₃ | 110 °C, 16 h | 93% | 5-Bromo-pyrazine-2,3-diamine | [5] |
Key Synthetic Transformations
The strategic positioning of the bromo and amino groups on the pyrazine ring allows for a diverse range of subsequent chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents. These reactions are fundamental for expanding the chemical space around the pyrazine core.
The Suzuki coupling is a powerful tool for the formation of C-C bonds. In the context of 5-bromo-pyrazine-2,3-diamine, it allows for the introduction of a wide array of aryl and heteroaryl boronic acids or esters.
Caption: Generalized Suzuki cross-coupling reaction of 5-bromo-pyrazine-2,3-diamine.
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a variety of primary and secondary amines at the 5-position. This is particularly useful for modulating the physicochemical properties of the final compound.
Caption: Buchwald-Hartwig amination of 5-bromo-pyrazine-2,3-diamine.
Cyclization Reactions: Building Fused Heterocyclic Systems
The vicinal diamino functionality of 5-bromo-pyrazine-2,3-diamine is a gateway to the synthesis of a variety of fused heterocyclic systems, which are prevalent in kinase inhibitors and other biologically active molecules.[6]
The reaction of o-diamines with a nitrite source is a classic method for the formation of fused triazole rings. These triazolopyrazines are of significant interest in medicinal chemistry.[6]
Caption: Synthesis of 6-bromo-[5][6][7]triazolo[4,5-b]pyrazine.
Condensation of 5-bromo-pyrazine-2,3-diamine with 1,2-dicarbonyl compounds provides access to the pyrido[2,3-b]pyrazine scaffold. These structures have applications in materials science and as potential therapeutic agents.[8][9]
Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-pyrazine-2,3-diamine (1.0 g, 5.3 mmol) and benzil (1.1 g, 5.3 mmol) in ethanol.
-
Reaction Conditions: Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrido[2,3-b]pyrazine.
| Reactant | Reagents | Conditions | Product |
| 5-Bromo-pyrazine-2,3-diamine | Benzil, cat. AcOH | Reflux, 4-6 h | 6-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine |
Applications in Drug Discovery: A Case Study in Kinase Inhibitors
The synthetic routes described above are frequently employed in the development of kinase inhibitors. The pyrazine core can act as a hinge-binding motif, while the substituents introduced via cross-coupling or as part of a fused ring system can occupy various pockets of the kinase active site, leading to potent and selective inhibition. Many pyrazine-based kinase inhibitors are currently in clinical trials or have been approved for therapeutic use.[4]
Conclusion
5-Bromo-pyrazine-2,3-diamine is a versatile and highly valuable building block in modern synthetic and medicinal chemistry. Its strategically placed functional groups allow for the efficient and modular construction of complex molecular architectures. The palladium-catalyzed cross-coupling and cyclization reactions highlighted in this guide provide a robust toolkit for the synthesis of novel compounds with significant therapeutic potential. As the demand for targeted therapies continues to grow, the importance of such strategic starting materials in drug discovery pipelines will undoubtedly increase.
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An In-depth Technical Guide to 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS Number 1228450-58-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine, with CAS number 1228450-58-5, is a heterocyclic organic compound belonging to the pyrrolopyrazine class. This scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. Notably, derivatives of 5H-pyrrolo[2,3-b]pyrazine have emerged as a promising class of kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4][5] The aberrant signaling of FGFRs is a key driver in numerous cancers, making them a critical target for therapeutic intervention. This guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, with a focus on its relevance in drug discovery and development.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1228450-58-5 | [6] |
| IUPAC Name | This compound | [7] |
| Synonyms | N-Methyl-5-bromo-4,7-diazaindole | [7] |
| Molecular Formula | C₇H₆BrN₃ | [6][7] |
| Molecular Weight | 212.05 g/mol | [6] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Structure:
The chemical structure of this compound consists of a fused pyrrole and pyrazine ring system. A bromine atom is substituted at the 2-position of the pyrrolo[2,3-b]pyrazine core, and a methyl group is attached at the 6-position.
Figure 1: Chemical structure of this compound.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not explicitly documented in readily available literature, the synthesis of the core 5H-pyrrolo[2,3-b]pyrazine scaffold and its derivatives is described. These methods generally involve the condensation of a substituted diaminopyrazine with a suitable carbonyl compound or a multi-step sequence involving cyclization reactions.
A general approach for the synthesis of related pyrrolo[2,3-b]pyrazines involves the following key steps, which can be adapted for the target molecule:
Hypothetical Synthetic Workflow:
Figure 2: A generalized workflow for the synthesis of the target compound.
Exemplary Protocol for a Related 5H-pyrrolo[2,3-b]pyrazine Derivative:
The following protocol for the synthesis of a related compound, (5-((1H-imidazol-4-yl)sulfonyl)-3-bromo-5H-pyrrolo[2,3-b]pyrazine), illustrates a potential synthetic strategy that could be modified.[2]
Step 1: Sulfonylation of 3-bromo-5H-pyrrolo[2,3-b]pyrazine
-
Suspend sodium hydride (NaH) in dry dimethylformamide (DMF).
-
Slowly add 3-bromo-5H-pyrrolo[2,3-b]pyrazine to the suspension at 0 °C.
-
Stir the resulting solution for 30 minutes.
-
Add 1H-imidazole-4-sulfonyl chloride and stir for 4 hours at room temperature.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Concentrate the combined organic phases under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
This example highlights the use of the pyrrolo[2,3-b]pyrazine core as a versatile intermediate for further functionalization. The bromine atom at the 2-position of the target compound, this compound, serves as a valuable handle for introducing further diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to explore structure-activity relationships.
Biological Activity and Mechanism of Action
The primary interest in this compound and its analogs stems from their potential as kinase inhibitors. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a potent "hinge-binder" for the ATP-binding pocket of various kinases.
Targeting Fibroblast Growth Factor Receptors (FGFRs):
A significant body of research has focused on the development of 5H-pyrrolo[2,3-b]pyrazine derivatives as inhibitors of FGFRs.[1][2][3][4][5] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling through mutations, amplifications, or translocations is implicated in the pathogenesis of a wide range of cancers, including bladder, lung, and breast cancer.
Mechanism of Inhibition:
Derivatives of 5H-pyrrolo[2,3-b]pyrazine are designed to bind to the ATP-binding site of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition blocks the signal transduction cascade that promotes tumor growth and survival. The pyrrolopyrazine core typically forms key hydrogen bond interactions with the "hinge" region of the kinase, a critical determinant of binding affinity and selectivity.
Signaling Pathway:
Figure 3: Simplified diagram of the FGFR signaling pathway and the point of inhibition.
Experimental Protocol for FGFR Kinase Inhibition Assay:
A common method to evaluate the inhibitory activity of compounds against FGFR is a biochemical kinase assay. The following provides a generalized protocol:
-
Reagents and Materials:
-
Recombinant human FGFR enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) at various concentrations
-
Assay buffer
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the assay buffer, FGFR enzyme, and the kinase substrate.
-
Add the test compound at different concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for a closely related compound, 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, the following hazards should be considered[8]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its core structure is a validated scaffold for targeting the ATP-binding site of kinases, with a significant focus on FGFRs. While specific experimental data for this particular compound are limited, the wealth of information on related 5H-pyrrolo[2,3-b]pyrazine derivatives provides a strong rationale for its investigation in drug discovery programs aimed at developing novel cancer therapeutics. Further research to fully characterize its physicochemical properties, optimize its synthesis, and evaluate its biological activity is warranted.
References
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Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(3), 467. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Li, J., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]
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Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20835-20845. [Link]
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Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
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Unlocking Therapeutic Potential: A Guide to the Targets of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives
An In-depth Technical Guide
Executive Summary
The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a "privileged" heterocyclic system in modern medicinal chemistry, bearing a structural resemblance to the native purine core of adenosine triphosphate (ATP). This mimicry allows derivatives of this scaffold to effectively target the ATP-binding sites of a crucial class of enzymes: protein kinases. The specific starting material, 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine, is a highly valuable building block; the bromine atom at the 2-position serves as a versatile chemical handle for synthetic elaboration, enabling the systematic development of potent and selective kinase inhibitors.[1] This guide delineates the primary and potential therapeutic targets of these derivatives, focusing on the underlying mechanistic rationale, and provides validated experimental workflows for their discovery and characterization.
The Central Thesis: Kinase Inhibition
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core are designed primarily as kinase inhibitors.[4][5] The core structure functions as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region—the flexible loop connecting the N- and C-lobes of the catalytic domain. This anchors the molecule in the ATP-binding pocket, while modifications introduced at the 2-bromo position can be tailored to interact with adjacent hydrophobic regions, thereby enhancing both potency and selectivity.
Primary Target Class: Fibroblast Growth Factor Receptors (FGFRs)
The most extensively validated therapeutic targets for 5H-pyrrolo[2,3-b]pyrazine derivatives are the Fibroblast Growth Factor Receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4).
Rationale for Targeting FGFRs
Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a wide array of malignancies, including urothelial carcinoma, cholangiocarcinoma, breast cancer, and squamous non-small cell lung cancer.[4][6] This aberrant signaling activates downstream pro-survival and proliferative pathways, such as the RAS-MAPK and PI3K-AKT cascades.[4] Consequently, potent and selective FGFR inhibitors are a critical unmet need in oncology.
Mechanism of Action
Research has demonstrated that modifying the 5H-pyrrolo[2,3-b]pyrazine scaffold leads to highly potent, ATP-competitive inhibitors of FGFRs.[4][7] Initial drug discovery efforts, which began with a compound showing weak activity, were significantly advanced through structure-based design.[4][6] It was discovered that replacing other heterocyclic systems with the 5H-pyrrolo[2,3-b]pyrazine core dramatically increased binding affinity for FGFR1.[4][6] This scaffold optimally positions the molecule to form hydrogen bonds with the hinge region residue Alanine 564 (Ala564) of FGFR1, effectively blocking ATP from binding and preventing receptor autophosphorylation and subsequent downstream signaling.[6]
Caption: FGFR signaling pathway and point of inhibition.
Expanded Therapeutic Landscape: Other Potential Kinase Targets
The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold has led to reports of its activity against other clinically relevant kinases, suggesting a broader therapeutic potential.[4] These include:
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, crucial for B-cell development and survival. BTK inhibitors are approved for treating B-cell malignancies like chronic lymphocytic leukemia.
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in integrin-mediated signal transduction, playing roles in cell migration, adhesion, and proliferation. It is a target in solid tumors.
-
Janus Kinase 3 (JAK3): An intracellular tyrosine kinase essential for cytokine signaling that controls the development and function of immune cells. JAK inhibitors are used to treat autoimmune and inflammatory disorders.
-
Ataxia Telangiectasia and Rad3-related (ATR) Protein: A serine/threonine kinase that is a master regulator of the DNA damage response (DDR). ATR inhibitors are being investigated as cancer therapeutics, often in combination with DNA-damaging agents.
Experimental Workflows for Target Validation
A robust and systematic approach is required to identify and validate the therapeutic targets of novel this compound derivatives.
Workflow 1: Synthesis of Derivatives via Suzuki Coupling
The bromine atom at the 2-position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to generate a diverse library of analogs.
Protocol: Suzuki Coupling
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid/ester (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like K₂CO₃ (3.0 eq.).[4][8]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).[4]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-90 °C) and monitor for completion using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product in vacuo and purify by flash column chromatography on silica gel to yield the desired derivative.
Caption: Synthetic workflow for derivative generation.
Workflow 2: Target Engagement and Potency Assessment
Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)
-
Reaction Mixture: In a 384-well plate, prepare a reaction buffer containing recombinant human FGFR1 kinase.
-
Compound Addition: Add serial dilutions of the synthesized derivative (typically from 10 µM to 0.1 nM) to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a poly-Glu-Tyr peptide) and ATP at a concentration near its Km value.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in a luminescence- or fluorescence-based readout.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow 3: Cellular Activity Evaluation
Protocol: Cell-Based Anti-Proliferation Assay (e.g., CCK-8/MTT)
-
Cell Seeding: Seed a cancer cell line with known FGFR pathway activation (e.g., KG-1) into 96-well plates at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Reagent Addition: Add a viability reagent such as CCK-8 or MTT to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance (for CCK-8) or the dissolved formazan crystals (for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.
Caption: A streamlined experimental validation workflow.
Data Synthesis and Structure-Activity Relationship (SAR)
The data generated from these workflows are crucial for establishing a structure-activity relationship (SAR), which guides the optimization of lead compounds.
Table 1: Representative Data for a Hypothetical Series of FGFR1 Inhibitors
| Compound ID | R-Group at 2-Position | FGFR1 IC₅₀ (nM) | KG-1 Cell GI₅₀ (µM) |
| Parent | -Br | >10,000 | >50 |
| 1a | 3,5-dimethoxyphenyl | 25.4 | 1.2 |
| 1b | 1-methyl-1H-pyrazol-4-yl | 8.1 | 0.45 |
| 1c | 2,6-dichloro-3,5-dimethoxyphenyl | 1.5 | 0.09 |
| 1d | 4-(morpholinomethyl)phenyl | 15.2 | 0.88 |
Data are hypothetical and for illustrative purposes only.
The table illustrates how systematic modification of the 2-bromo position can dramatically improve target potency and cellular activity, guiding medicinal chemists toward more effective drug candidates.
Conclusion and Future Horizons
The this compound scaffold is a validated and highly promising starting point for the development of novel kinase inhibitors. While FGFRs stand out as the primary and most well-supported therapeutic targets, the potential to inhibit other key kinases like BTK, FAK, and ATR broadens the therapeutic applicability of this chemical series. The future of this research lies in leveraging the synthetic versatility of the scaffold to optimize for:
-
Kinome Selectivity: To minimize off-target effects and improve the safety profile.
-
Pharmacokinetic Properties: To enhance metabolic stability, oral bioavailability, and in vivo efficacy.
-
Novel Target Identification: To explore the full potential of the scaffold against a wider range of kinases implicated in various diseases.
By integrating rational design with robust synthetic and biological validation workflows, derivatives of this compound are poised to deliver the next generation of targeted therapeutics.
References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Molecules. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). RSC Medicinal Chemistry. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). National Institutes of Health. [Link]
-
Pyrrolo[2,1-f][4][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Future Medicinal Chemistry. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Europe PMC. [Link]
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- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The 5H-pyrrolo[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry, is a key component in a variety of kinase inhibitors and other therapeutic agents.[5][6] The targeted functionalization of this scaffold via Suzuki coupling, specifically at the 2-position, allows for the systematic exploration of structure-activity relationships, which is crucial for the development of novel drug candidates.
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine with a variety of aryl and heteroaryl boronic acids. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the choice of reagents and conditions, offering troubleshooting advice and optimization strategies to empower researchers to achieve high-yield, reproducible results.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] The cycle is generally understood to comprise three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[7]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8][9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-aryl-6-methyl-5H-pyrrolo[2,3-b]pyrazine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][10]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Brine, Anhydrous sodium sulfate (for work-up)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Scientist's Note: The use of excess boronic acid helps to drive the reaction to completion. Potassium carbonate is a commonly used base, but for less reactive substrates, a stronger base like potassium phosphate may be beneficial.[2]
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction Execution: Immerse the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Scientist's Note: The optimal temperature can vary. A higher temperature may be required for less reactive aryl bromides or chlorides.[16]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting material (this compound) indicates the reaction is complete. This typically occurs within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-aryl-6-methyl-5H-pyrrolo[2,3-b]pyrazine.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Aryl Halide | This compound | Reactivity order: I > Br > Cl. Aryl chlorides may require more active catalysts (e.g., with Buchwald ligands) and higher temperatures.[11] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction. Boronic esters or trifluoroborate salts can be used for improved stability.[11][17] |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%) | A robust and versatile catalyst for heteroaryl couplings.[12][13] Other catalysts like Pd(PPh₃)₄ can also be effective.[18] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | The base activates the boronic acid.[2][19] The choice of base can significantly impact yield; stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[20] |
| Solvent | 1,4-Dioxane/H₂O (4:1 or 5:1) | A polar aprotic solvent with water is standard. Other solvents like DMF or toluene can be used.[15] |
| Temperature | 80 - 100 °C | Higher temperatures may be needed for less reactive substrates. Microwave irradiation can accelerate the reaction.[21] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[11] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere techniques. Use a fresh bottle of catalyst. Consider a different palladium source or ligand.[20] |
| Insufficiently strong base or poor solubility | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. A small amount of water is often crucial for reactions with K₃PO₄ in anhydrous solvents.[22] | |
| Low reaction temperature | Increase the temperature in 10-20 °C increments. Consider using microwave heating. | |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen | Ensure rigorous degassing of solvents and reaction mixture.[20] |
| Protodeborylation (Loss of Boronic Acid) | Unstable boronic acid | Use the boronic acid as soon as it is purchased or prepared. Consider converting it to a more stable pinacol ester or trifluoroborate salt.[11][17] |
| Difficult Purification | Residual palladium catalyst | During work-up, washing with a dilute aqueous solution of sodium thiocyanate or thiourea can help remove residual palladium. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 2-aryl-6-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocol and insights provided in this application note serve as a robust foundation for successful and reproducible synthetic outcomes.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry – An Asian Journal. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
RSC Publishing. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Molecules. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]
-
National Institutes of Health. (2022, August 11). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
National Institutes of Health. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]
-
ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. [Link]
-
Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]
-
ResearchGate. (2025, October 26). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (2026, January 12). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Introduction: Unveiling the Cellular Impact of a Novel Kinase Inhibitor Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core structure is a privileged scaffold in medicinal chemistry, recognized for its role as a "hinge-binder" that mimics ATP binding to the active site of various protein kinases.[1] Derivatives of this scaffold have demonstrated significant potential as inhibitors of key signaling kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3).[2] These kinases are critical nodes in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[3] Their dysregulation is a hallmark of numerous cancers and inflammatory diseases, making them prime targets for therapeutic intervention.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine in cell-based assays. As a derivative of a potent kinase-inhibiting scaffold, this compound warrants a systematic investigation of its biological activity. Here, we present a suite of detailed protocols to assess its cellular effects, from initial cytotoxicity screening to target engagement and downstream signaling analysis. The methodologies are designed to be robust and self-validating, providing a clear path to understanding the compound's mechanism of action.
I. Foundational Assays: Assessing Cellular Viability and Cytotoxicity
A primary step in characterizing any bioactive compound is to determine its effect on cell viability and proliferation.[4] This allows for the determination of the compound's therapeutic window and distinguishes between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects.
A. Rationale for Method Selection
We will employ two complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and a luminescence-based ATP assay, which provides a highly sensitive measure of viable cells.[5] The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[5] The ATP assay measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[5]
B. Experimental Workflow: Viability and Cytotoxicity Assessment
Caption: Workflow for cell viability and cytotoxicity assays.
C. Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with DMSO-only as a vehicle control and untreated cells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
D. Data Presentation: Example IC₅₀ Determination
| Compound Concentration (µM) | % Viability (MTT) | % Viability (ATP-Glo™) |
| 0.01 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 0.1 | 95.2 ± 3.5 | 96.4 ± 2.9 |
| 1 | 78.9 ± 4.2 | 82.3 ± 3.7 |
| 10 | 51.3 ± 5.1 | 49.8 ± 4.5 |
| 100 | 12.7 ± 2.8 | 10.5 ± 2.2 |
Data are represented as mean ± standard deviation.
II. Target Engagement: Confirming Intracellular Interaction
Once the cytotoxic and anti-proliferative concentration range is established, it is crucial to confirm that the compound engages its intended kinase target within the complex cellular environment.[6]
A. Rationale for Method Selection
We will utilize a cellular thermal shift assay (CETSA) approach. This method is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This allows for the assessment of target engagement in intact cells without the need for compound modification.
B. Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Simplified FGFR signaling pathway and point of inhibition.
C. Detailed Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Stimulation: Seed cells and allow them to attach overnight. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a relevant growth factor (e.g., FGF2 at 20 ng/mL) for 15-30 minutes to activate the target pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) and total protein controls (e.g., anti-ERK1/2, anti-Akt).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
IV. Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically assessing its effects on cell viability, target engagement, and downstream signaling, researchers can gain valuable insights into its potential as a therapeutic agent. These foundational assays are essential for guiding further preclinical development, including lead optimization and in vivo efficacy studies.
References
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 21, 2026, from [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 21, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 21, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). ACS Publications. Retrieved January 21, 2026, from [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025, April 3). PubMed. Retrieved January 21, 2026, from [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 21, 2026, from [Link]
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Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. (2021, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PubMed Central. Retrieved January 21, 2026, from [Link]
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A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Application Notes: 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine - A Versatile Scaffold for Medicinal Chemistry
Introduction: The Privileged 6-Methyl-5H-pyrrolo[2,3-b]pyrazine Core
The 5H-pyrrolo[2,3-b]pyrazine heterocyclic system, a fusion of pyrrole and pyrazine rings, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal framework for designing potent and selective kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, molecules built upon the pyrrolo[2,3-b]pyrazine core have been successfully developed as inhibitors for a range of critical cancer targets, including Fibroblast Growth Factor Receptors (FGFRs) and Janus kinases (JAKs).[3]
This guide focuses on a particularly valuable derivative: 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine . The strategic placement of a bromine atom at the 2-position transforms this molecule into a highly versatile and reactive building block. This bromine atom serves as a synthetic handle for introducing a diverse array of chemical moieties through robust and well-established palladium-catalyzed cross-coupling reactions. The methyl group at the 6-position can provide beneficial steric and electronic properties, potentially enhancing target engagement and metabolic stability in the final drug candidates.
These application notes provide detailed protocols and expert insights for leveraging this compound in key synthetic transformations, empowering researchers in drug discovery to rapidly generate novel and diverse compound libraries for screening and lead optimization.
Physicochemical Properties and Safe Handling
A comprehensive understanding of a building block's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| CAS Number | 1228450-58-5 |
| Appearance | White to yellow or light brown solid (typical for similar compounds) |
| Melting Point | Experimental data not publicly available. |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood. As with many halogenated heterocyclic compounds, it is predicted to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All waste materials should be disposed of in accordance with local regulations. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Utility: A Hub for Molecular Diversity
The bromine atom at the C2 position of the pyrrolo[2,3-b]pyrazine core is the key to its synthetic versatility. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-nitrogen bonds. The diagram below illustrates the central role of this building block in generating diverse chemical scaffolds.
Caption: Synthetic versatility of this compound.
Detailed Application Protocols
The following protocols are based on established methodologies for structurally related heterocyclic systems and serve as robust starting points for optimization.[1][4] Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl or heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.
Reaction Principle: This reaction involves the palladium-catalyzed coupling of the bromo-pyrrolopyrazine with an organoboron compound (boronic acid or ester) in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronate species, and reductive elimination to form the C-C bond and regenerate the catalyst.[5] The choice of a ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) helps to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid/ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically between 0.1 and 0.2 M.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-6-methyl-5H-pyrrolo[2,3-b]pyrazine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Application of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives in Cancer Research
Introduction: The Rising Prominence of Pyrrolo[2,3-b]pyrazines in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. These bicyclic heteroaromatic compounds, also known as 7-deazapurines, serve as versatile platforms for the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Kinases are pivotal enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,3-b]pyrazine core can be strategically functionalized to interact with the ATP-binding site of various kinases, leading to the inhibition of their activity and the downstream signaling pathways that drive tumor growth and survival.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine, a key intermediate, and its subsequent derivatization. Furthermore, we will explore the application of these derivatives in cancer research, with a focus on their role as kinase inhibitors, supported by detailed protocols and experimental insights.
Part 1: Synthesis of the this compound Core
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-chloro-5-methylpyrazine (B)
The synthesis of the chlorinated pyrazine precursor is a critical first step. Several methods exist for the synthesis of 2-amino-5-methylpyrazine, a common starting material. One approach involves the condensation of methylglyoxal with 2-aminomalonamide.[1][2]
-
Materials: 2-Amino-5-methylpyrazine (A), N-chlorosuccinimide (NCS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 2-amino-5-methylpyrazine (1.0 eq) in ACN in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-chloro-5-methylpyrazine (B).
-
Causality: The use of NCS provides a mild and selective method for the chlorination of the electron-rich pyrazine ring. The reaction is typically carried out at low temperatures to control selectivity and minimize side reactions.
Protocol 2: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyrazine (C) via Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
-
Materials: 2-Amino-3-chloro-5-methylpyrazine (B), Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 2-amino-3-chloro-5-methylpyrazine (1.0 eq) in a mixture of THF and TEA, add trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 60-70 °C and stir under an argon atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-amino-3-((trimethylsilyl)ethynyl)-5-methylpyrazine (C).
-
Causality: The palladium catalyst is essential for the oxidative addition to the aryl chloride, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. TEA acts as a base to neutralize the HCl generated during the reaction.
Protocol 3: Synthesis of 6-Methyl-5H-pyrrolo[2,3-b]pyrazine (D)
The intramolecular cyclization of the amino-alkyne intermediate leads to the formation of the desired pyrrolopyrazine ring system.
-
Materials: 2-Amino-3-((trimethylsilyl)ethynyl)-5-methylpyrazine (C), Potassium tert-butoxide, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-amino-3-((trimethylsilyl)ethynyl)-5-methylpyrazine (1.0 eq) in DMF.
-
Add potassium tert-butoxide (2.0 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 6-methyl-5H-pyrrolo[2,3-b]pyrazine (D).
-
Causality: The strong base, potassium tert-butoxide, facilitates the deprotection of the trimethylsilyl group and subsequent intramolecular cyclization of the resulting terminal alkyne onto the amino group.
Protocol 4: Synthesis of this compound (E)
The final step involves the selective bromination of the pyrrole ring of the pyrrolopyrazine core.
-
Materials: 6-Methyl-5H-pyrrolo[2,3-b]pyrazine (D), N-bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound (E).
-
Causality: NBS is a convenient and selective brominating agent for electron-rich aromatic rings like the pyrrole moiety in the pyrrolopyrazine system. The reaction is typically fast and clean at low temperatures.
Part 2: Synthesis of this compound Derivatives
The this compound core is a versatile building block for the synthesis of a diverse library of derivatives. The bromine atom at the 2-position serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
General Workflow for Derivatization
Sources
application of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine in drug discovery
An Application Guide to 2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 5H-pyrrolo[2,3-b]pyrazine core is a quintessential example of such a scaffold, particularly in the domain of protein kinase inhibition. Its structural architecture, featuring a fused pyrimidine and pyrrole ring system, serves as an effective bioisostere of purine, the core of adenosine triphosphate (ATP). This mimicry allows pyrrolo[2,3-b]pyrazine derivatives to function as ATP-competitive inhibitors, forming critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site.[1][2]
This guide focuses on a specific, highly versatile derivative: This compound . While literature extensively covers the broader 5H-pyrrolo[2,3-b]pyrazine class, this document will consolidate that knowledge and apply it directly to this methylated bromo-intermediate. The strategic placement of the bromine atom at the 2-position transforms the scaffold into a powerful building block, providing a reactive handle for introducing molecular diversity through modern cross-coupling chemistry. The methyl group at the 6-position, in turn, offers a subtle but important modification for fine-tuning the molecule's physicochemical properties and exploring deep pockets of the target's active site.
This document serves as a technical guide for researchers and drug development professionals, detailing the rationale, applications, and detailed protocols for leveraging this compound in the design and synthesis of next-generation therapeutic agents.
Part 1: Rationale for Application in Kinase Inhibitor Design
The Pyrrolo[2,3-b]pyrazine Core: A Superior Hinge-Binder
The efficacy of the 5H-pyrrolo[2,3-b]pyrazine scaffold is rooted in its ability to satisfy the key pharmacophoric requirements for kinase hinge binding. The N5 nitrogen and the pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP and anchoring the inhibitor within the active site. This foundational interaction provides a stable platform from which other parts of the molecule can extend to achieve high potency and selectivity.[2]
The 2-Bromo Position: A Gateway to Chemical Diversity
The bromine atom at the 2-position is not a passive feature; it is a lynchpin for synthetic strategy. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This enables the facile and modular installation of a vast array of aryl and heteroaryl moieties.
Causality in Experimental Choice: Why use Suzuki coupling?
-
Broad Substrate Scope: A vast commercial library of boronic acids and esters is available.
-
Mild Reaction Conditions: The reactions typically proceed under conditions that are tolerant of a wide range of functional groups, minimizing the need for complex protection/deprotection strategies.
-
High Yields and Reliability: The reaction is robust and well-understood, making it a reliable choice for library synthesis and lead optimization.
This synthetic accessibility allows chemists to systematically probe the solvent-exposed region of the ATP-binding site, optimizing interactions to enhance potency and tailor selectivity against off-target kinases.
The 6-Methyl Group: A Vector for Structure-Activity Relationship (SAR) Exploration
While the 2-position is key for diversification, the 6-methyl group provides an additional vector for optimization. Its presence can:
-
Enhance Potency: By making favorable van der Waals contacts in a hydrophobic sub-pocket of the target kinase.
-
Improve Physicochemical Properties: The methyl group can increase lipophilicity, potentially improving cell permeability and oral bioavailability.
-
Block Metabolic Soft Spots: It can prevent undesirable oxidative metabolism at the 6-position, thereby increasing the compound's half-life.
Primary Therapeutic Target Class: Fibroblast Growth Factor Receptors (FGFRs)
The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven exceptionally effective in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs).[2][3][4][5] FGFRs are a family of receptor tyrosine kinases whose aberrant signaling—through genetic amplification, mutation, or fusion—is a known driver in numerous cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[2][6] Inhibitors based on this scaffold can block the downstream signaling cascades responsible for tumor growth and proliferation.
Caption: FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyrazines.
Part 2: Experimental Protocols and Methodologies
The following protocols provide a framework for the synthesis and application of this compound.
Protocol 2.1: Synthesis of the 6-methyl-5H-pyrrolo[2,3-b]pyrazine Core
This protocol is adapted from general methods for synthesizing the pyrrolo[2,3-b]pyrazine scaffold.[1] The key starting material is 2,3-diamino-5-methylpyrazine, which can be synthesized or procured commercially.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,3-diamino-5-methylpyrazine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).
-
Condensation: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Neutralize the reaction mixture with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Product: The crude product, 6-methyl-5H-pyrrolo[2,3-b]pyrazine, can be further purified by flash column chromatography on silica gel if necessary.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield is typically in the range of 60-80%.
Protocol 2.2: Regioselective Bromination at the 2-Position
This protocol describes the selective bromination of the electron-rich pyrrole ring.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 6-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude this compound by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product, typically as a solid.
-
Validation: Confirm the structure, particularly the regiochemistry of bromination, using NMR (¹H, ¹³C) and HRMS. Expected yields are generally >70%.
Protocol 2.3: Suzuki-Miyaura Cross-Coupling for Library Generation
This is the key diversification step. The protocol is a general procedure that can be adapted for various boronic acids/esters.[3][4]
Caption: General workflow for diversifying the core scaffold using Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C (conventional heating) or 120-140 °C (microwave heating) for a period ranging from 30 minutes to 12 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC to obtain the final compound.
-
Validation: Characterize the final product by LC-MS and NMR to confirm its identity and purity (>95% is desired for biological testing).
Part 3: Biological Evaluation - A Case Study
Once a library of compounds is synthesized, they must be evaluated for biological activity. The following table summarizes representative SAR data for the 5H-pyrrolo[2,3-b]pyrazine scaffold against FGFR1, demonstrating how modifications at the 2-position (analogous to the bromo position) impact potency.[2][3]
| Compound ID | R Group at 2-Position | FGFR1 IC₅₀ (nM) |
| 1 | 3,5-dimethoxyphenyl | 5.8 |
| 2 | 2,6-dichloro-3,5-dimethoxyphenyl | 1.1 |
| 3 | 2,6-dimethyl-3,5-dimethoxyphenyl | 2.5 |
| 4 | 2-fluoro-5-methoxyphenyl | 18.2 |
| 5 | 3-hydroxyphenyl | 150 |
| Data synthesized from public domain sources for illustrative purposes.[2][3] |
Protocol 3.1: In Vitro FGFR1 Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (use at the Kₘ concentration for the enzyme).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in DMSO (10 mM stock).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well white assay plates.
-
-
Compound Preparation: Perform serial dilutions of the test compounds in assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Procedure:
-
Add 2.5 µL of diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add 2.5 µL of FGFR1 enzyme and substrate mix to all wells. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a high-value, strategically designed intermediate for modern drug discovery. Its core scaffold provides the essential hinge-binding interactions for potent kinase inhibition, while the bromo and methyl groups offer orthogonal handles for meticulous optimization of potency, selectivity, and pharmacokinetic properties. The robust and modular synthetic routes, particularly the Suzuki-Miyaura coupling, empower medicinal chemists to rapidly generate and test diverse chemical libraries, accelerating the path from hit identification to lead optimization.
While this guide has focused on FGFR inhibitors as a primary example, the versatility of this building block makes it suitable for developing inhibitors against a wide range of other kinases, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Aurora kinases.[2] Future efforts will undoubtedly expand its application, solidifying the role of the pyrrolo[2,3-b]pyrazine scaffold as a cornerstone of targeted therapy development.
References
-
Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.[Link]
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Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace.[Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH).[Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed.[Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health (NIH).[Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.[Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. National Institutes of Health (NIH).[Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.[Link]
-
Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. PubMed.[Link]
- Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed.[Link]
-
Pyrrolopyrazine derivatives with different biological activities. ResearchGate.[Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.[Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.[Link]
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses.[Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 2-Bromo-6-Methyl-5H-pyrrolo[2,3-b]pyrazine Core
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Heterocycle
The 5H-pyrrolo[2,3-b]pyrazine, an isomer of purine, is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenosine allows it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted therapeutics.[1][2] Derivatives of this core have shown potent inhibitory activity against a range of critical cancer-related kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and JAK3.[2][3]
The 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine derivative is a particularly valuable intermediate. The bromine atom at the C2 position serves as a versatile synthetic handle, enabling a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse chemical moieties, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. This guide provides detailed protocols and technical insights for three pivotal functionalization strategies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species, typically a boronic acid or its ester.[4] Its high functional group tolerance and generally mild conditions make it an indispensable tool for decorating heterocyclic cores.[5][6]
Reaction Principle and Mechanistic Rationale
The reaction proceeds via a palladium-based catalytic cycle. The choice of catalyst, ligand, and base is paramount for achieving high efficiency, especially with electron-rich nitrogen heterocycles that can potentially coordinate to and inhibit the palladium catalyst.[5]
-
Catalyst System: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or introduced directly, often as a pre-formed complex like Pd(dppf)Cl₂.[2]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[7]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[6]
The catalytic cycle is illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and outcomes for Suzuki coupling on related bromo-pyrrolo[2,3-b]pyrazine and other brominated N-heterocycles, providing a baseline for expected results.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 82 (analogue) | [2] |
| 2 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >95 (general) | [5] |
| 3 | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | THF | 80 | 85 (analogue) | [8] |
| 4 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 (general) | [4] |
Experimental Workflow and Protocol
The general workflow for the Suzuki coupling is outlined below, emphasizing the need for an inert atmosphere to protect the catalyst.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 212 mg), the desired arylboronic acid or boronate ester (1.2-1.5 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-methyl-5H-pyrrolo[2,3-b]pyrazine.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[9][10] This reaction is fundamental for synthesizing aryl amines, which are prevalent motifs in pharmacologically active compounds.[9]
Reaction Principle and Mechanistic Rationale
Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the palladium catalyst to the C-Br bond, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[10]
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines (e.g., BINAP) are highly effective, preventing β-hydride elimination and promoting the desired reductive elimination.[9][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine precursor. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10][12]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically employed to ensure the stability of the catalyst and the base.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Data for Buchwald-Hartwig Amination
The following table provides representative conditions for the amination of various brominated heterocycles.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 100 | >90 (general) | [13] |
| 2 | n-Octylamine | Pd(OAc)₂ / ligand | LiHMDS | Toluene | 100 | 82 (analogue) | [14] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 (analogue) | [11] |
| 4 | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 (analogue) | [12] |
Experimental Workflow and Protocol
The workflow is similar to the Suzuki coupling, with stringent requirements for an inert and anhydrous environment due to the sensitivity of the reagents.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) to a dry Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 212 mg) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 2-amino-6-methyl-5H-pyrrolo[2,3-b]pyrazine derivative.
Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)-C(sp) bond.[15][16] This reaction is exceptionally useful for introducing linear alkyne functionalities, which can serve as precursors for further transformations or as key structural elements in materials science and medicinal chemistry.[17]
Reaction Principle and Mechanistic Rationale
The classic Sonogashira coupling involves a dual catalytic system with both palladium and copper(I) salts.[15]
-
Palladium Cycle: This cycle is analogous to those previously described, involving oxidative addition of Pd(0) to the C-Br bond and reductive elimination.
-
Copper Cycle: Copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent, e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Ar-Pd(II)-X complex.[15]
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which typically require higher temperatures or more specialized ligand systems to proceed efficiently.[16]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Representative Data for Sonogashira Coupling
The following table shows typical conditions for Sonogashira couplings on bromo-heterocycles.
| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-50 | >90 (general) | [15][17] |
| 2 | Trimethylsilylacetylene | [Pd(allyl)Cl]₂/PPh₃ / CuI | i-Pr₂NH | Toluene | 70 | 85 (analogue) | [14] |
| 3 | 1-Decyne | Pd(dppf)Cl₂ / CuI | i-Pr₂NH | Toluene | 70 | 90 (analogue) | [13] |
| 4 | Propyne | Pd(OAc)₂/XPhos (Cu-free) | Cs₂CO₃ | Dioxane | 100 | >80 (general) | [16] |
Experimental Workflow and Protocol
This protocol requires an inert atmosphere to prevent the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 212 mg), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and Copper(I) iodide (CuI, 0.06 mmol, 11 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) via syringe and stir the mixture at room temperature. If the reaction is slow, gentle heating to 40-50 °C may be required.
-
Reaction: Stir for 2-8 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the 2-alkynyl-6-methyl-5H-pyrrolo[2,3-b]pyrazine.
References
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Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry.
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
-
Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace.
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules.
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed.
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Cambridge.
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
-
Suzuki reaction. Wikipedia.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Sonogashira coupling. Wikipedia.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
-
Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Suzuki Coupling. Organic Chemistry Portal.
-
5H-Pyrrolo[2,3-b]pyrazine, 2-bromo-6-methyl-. CymitQuimica.
-
Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ResearchGate.
-
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine. Benchchem.
-
2-Bromo-5H-pyrrolo[2,3-b]pyrazine. Sigma-Aldrich.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
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- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine as a Foundational Scaffold for Chemical Probe Development
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine as a versatile starting scaffold for the generation of potent and selective chemical probes, particularly targeting the kinome. We will delve into the rationale behind its selection, highlighting the privileged nature of the 5H-pyrrolo[2,3-b]pyrazine core as a hinge-binding motif for various kinases. This document outlines detailed protocols for the chemical elaboration of this scaffold and subsequent biological screening methodologies to identify and characterize novel chemical probes.
Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases makes it an excellent starting point for inhibitor design. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase, and JAK3, among others.[1][2]
This compound, specifically, offers a strategic advantage for chemical probe development. The bromine atom at the 2-position serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the systematic exploration of chemical space and the generation of diverse compound libraries. The methyl group at the 6-position can also influence selectivity and solubility.
This guide will focus on leveraging this compound not as a standalone probe, but as a foundational fragment for the development of highly tailored chemical probes for target identification, validation, and the study of kinase signaling pathways.
Principle of Fragment-Based Probe Development
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. This approach starts with the identification of low-molecular-weight fragments that bind weakly to the target of interest. These initial hits are then optimized and grown into more potent and selective molecules. This compound is an ideal starting fragment due to its favorable physicochemical properties and its known interaction with a key protein family.
The overall workflow for developing chemical probes from this scaffold is as follows:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine. Pyrrolo[2,3-b]pyrazines are a critical class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, often serving as scaffolds for kinase inhibitors and other therapeutic agents.[1][2] The introduction of a bromine atom at the C2 position provides a versatile handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions.[3]
However, the synthesis, particularly the selective bromination step, is not without its challenges. This guide provides in-depth troubleshooting advice, addressing common issues related to byproduct formation, low yields, and purification difficulties. The information is presented in a practical question-and-answer format to directly resolve problems encountered at the bench.
Part 1: Troubleshooting Guide
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.
Q1: My reaction is complete by TLC, but I see multiple product spots, one of which is significantly less polar than my desired 2-bromo product. What is this major byproduct?
Answer: The most probable byproduct is a dibrominated species , most commonly 2,3-dibromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine .
Causality: The pyrrolo[2,3-b]pyrazine ring system contains two distinct heterocyclic rings. The pyrrole moiety is an electron-rich system and is highly activated towards electrophilic aromatic substitution, much more so than the relatively electron-deficient pyrazine ring.[3] Bromination occurs preferentially on the pyrrole ring at the C2 and C3 positions.
Once the first bromine atom is attached at the C2 position to form the desired product, the ring remains sufficiently activated to react with a second equivalent of the brominating agent, leading to over-bromination.[4] This side reaction is especially prevalent if:
-
An excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is used.
-
The reaction temperature is too high, or the reaction is run for an unnecessarily long time.
-
The brominating agent is added too quickly, causing high local concentrations.
The resulting dibromo-product is less polar than the monobromo-product, causing it to have a higher Rf value on silica gel TLC (i.e., it runs "higher" or "faster").
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, favoring mono-substitution.
-
Temperature Control: Conduct the reaction at a lower temperature. For NBS brominations, starting at 0 °C or even -10 °C can significantly improve selectivity.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the dibromo-product.[4]
Q2: My reaction yield is consistently low, with a significant amount of starting material remaining even after prolonged reaction times. What are the likely causes?
Answer: Low or incomplete conversion is a common issue in heterocyclic synthesis and can stem from several factors related to reagents and reaction conditions.[5]
Causality & Troubleshooting:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. If your reagent is old or has a yellowish/brownish tint, its purity is questionable.
-
Solution: Use freshly recrystallized NBS or purchase a new bottle from a reputable supplier.
-
-
Purity of Starting Material: Impurities in the 6-methyl-5H-pyrrolo[2,3-b]pyrazine can interfere with the reaction.
-
Solution: Ensure the starting material is pure by checking its NMR and melting point. If necessary, purify it by column chromatography or recrystallization before use.
-
-
Presence of Moisture: Electrophilic brominations are often sensitive to moisture. Water can react with the brominating agent or interfere with the reaction mechanism.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Suboptimal Temperature: While high temperatures can cause over-bromination, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Perform small-scale trial reactions to find the optimal balance between reaction rate and selectivity.[5]
-
Q3: I've isolated my product, but my NMR spectrum shows a singlet corresponding to only two aromatic protons, and the mass spectrum indicates the addition of bromine. However, I also see signals suggesting bromination occurred on the methyl group. How is this possible?
Answer: You have likely formed a (bromomethyl) derivative , such as 2-bromo-6-(bromomethyl)-5H-pyrrolo[2,3-b]pyrazine. This occurs when a radical bromination pathway competes with the desired electrophilic aromatic substitution.
Causality: This side reaction is almost exclusively an issue when using N-Bromosuccinimide (NBS). While NBS is a source of electrophilic bromine, it can also initiate radical chain reactions, particularly in the presence of light or radical initiators (like AIBN or benzoyl peroxide).[6] The methyl group's benzylic-like protons are susceptible to abstraction by a bromine radical, leading to bromination on the side chain.
Mitigation Strategies:
-
Exclude Light: Perform the reaction in a flask wrapped with aluminum foil to completely exclude light.
-
Avoid Radical Initiators: Ensure no radical initiators are present in your reaction.
-
Use an Alternative Brominating Agent: If the problem persists, switch to a different brominating agent that does not operate via a radical pathway, such as molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane.[3] Be aware that Br₂ is more reactive and may require more careful control to avoid over-bromination.[7]
Part 2: Frequently Asked Questions (FAQs)
-
What is the best brominating agent for this synthesis: NBS or Br₂?
-
NBS is generally preferred due to its milder nature, ease of handling (it's a solid), and often higher selectivity for mono-bromination of electron-rich heterocycles.[3] However, it carries the risk of radical side-chain bromination.
-
**Molecular Bromine (Br₂) ** is a more powerful brominating agent and avoids the radical pathway.[3] Its high reactivity can make it difficult to control, often leading to a higher percentage of the dibrominated byproduct. It is also more hazardous to handle. For this substrate, NBS is typically the better starting point, provided the proper precautions are taken.
-
-
How can I effectively quench the reaction?
-
A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard quenching agent for bromine-based reactions.[8] It reacts with any excess brominating agent to form non-reactive salts. A wash with saturated sodium bicarbonate (NaHCO₃) solution can then be used to neutralize any acidic byproducts.
-
-
What is the recommended mobile phase for purifying the product by column chromatography?
-
The polarity difference between the starting material, the desired product, and the dibromo-byproduct is usually sufficient for separation on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity is often effective.[8] Monitor the fractions carefully by TLC.
-
Part 3: Protocols & Data
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30 minutes. Ensure the reaction flask is protected from light.
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress every 20 minutes using TLC or LC-MS.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Data Summary: Common Byproducts and Characteristics
| Compound Name | Molecular Formula | Mass Difference from SM | TLC Rf (Relative) | Mitigation Strategy |
| Starting Material (SM) | C₇H₇N₃ | - | Lowest | N/A |
| Desired Product | C₇H₆BrN₃ | +78/80 Da (Br isotope) | Medium | Optimize stoichiometry, temperature, and reaction time. |
| 2,3-Dibromo Byproduct | C₇H₅Br₂N₃ | +156/158/160 Da | Highest | Use ≤1.05 eq NBS, add slowly at low temperature, monitor reaction closely and quench upon SM consumption. |
| 6-(Bromomethyl) Byproduct | C₇H₆BrN₃ | +78/80 Da | Varies | Exclude light from the reaction. Avoid radical initiators. Consider switching from NBS to Br₂ if the problem is persistent. |
Part 4: Visualizations
Reaction Pathway Diagram
Caption: Primary reaction pathway and formation of the dibromo byproduct.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Facile and general synthesis of pyrrolo[2,3-b]pyrazines via 2-(dicyanoylidene)-3-halopyrazines. Semantic Scholar. [Link]
-
undergraduate bromination lab troubleshooting. Reddit. [Link]
-
Highly Efficient Synthesis of 5,6-Disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles Through a One-Pot Palladium-Catalyzed Coupling Reaction/Cyclization in Water. ResearchGate. [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health (NIH). [Link]
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. [Link]
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. [Link]
-
Discovery of Pyrrolo[2,3-b]pyrazines Derivatives as Submicromolar Affinity Activators of Wild Type, G551D, and F508del Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channels. ResearchGate. [Link]
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Quora. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine during reactions
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge encountered during the functionalization of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine: unwanted dehalogenation (hydrodehalogenation). As Senior Application Scientists, we have curated this resource to explain the underlying chemical principles and provide field-proven strategies to maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with my this compound substrate?
A1: Dehalogenation, or hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 6-methyl-5H-pyrrolo[2,3-b]pyrazine as a byproduct. This unwanted reaction reduces the yield of your target molecule and introduces a significant purification challenge due to the structural similarity between the starting material, byproduct, and desired product.
The this compound core, being a relatively electron-deficient heteroaromatic system, is susceptible to this side reaction. The mechanism often involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then participate in a competitive reductive elimination pathway with your substrate, cleaving the C-Br bond and replacing it with a C-H bond.
Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the most likely causes?
A2: In Suzuki-Miyaura reactions, several factors can promote the formation of Pd-H species and subsequent dehalogenation. The primary culprits are often related to the reaction conditions:
-
The Base: Certain bases can generate hydride species. For instance, bases containing β-hydrogens, or residual hydroxides in carbonate or phosphate bases, can be a source. The strength of the base is also critical; an overly strong base can accelerate side reactions.
-
The Solvent: Protic solvents (like alcohols) or even trace amounts of water in aprotic polar solvents (like dioxane or DMF) can serve as a hydrogen source. Some solvents can also be oxidized by the palladium catalyst, generating Pd-H.
-
The Catalyst System: Highly active, coordinatively unsaturated palladium(0) species, which are necessary for oxidative addition, can also readily react with hydrogen sources. The choice of phosphine ligand is paramount in modulating the catalyst's reactivity and stability.
A key mechanistic consideration is the relative rates of the desired transmetalation step versus the undesired dehalogenation pathway. If transmetalation with the boronic acid is slow, the intermediate Ar-Pd(II)-Br complex has a longer lifetime, increasing the probability of encountering a hydride source and undergoing dehalogenation.
Troubleshooting Guide: Reaction-Specific Strategies
This section provides detailed troubleshooting protocols for common cross-coupling reactions. The recommendations are designed to disfavor the dehalogenation pathway by carefully controlling the reaction parameters.
Issue 1: Persistent Dehalogenation in Suzuki-Miyaura Coupling
You are attempting to couple an arylboronic acid with this compound but observe >20% of the dehalogenated byproduct.
The core issue is likely a catalytic cycle where the pathway to the dehalogenated byproduct is kinetically competitive with the productive cross-coupling pathway. Our strategy will be to modulate the catalyst, base, and solvent to favor the desired reaction.
Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.
-
Catalyst and Ligand Optimization: The choice of phosphine ligand is the most critical parameter. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired product and stabilize the palladium catalyst, thereby minimizing side reactions.[1]
-
Initial Recommendation: Switch from less bulky ligands (e.g., PPh₃) to modern biaryl phosphine ligands.
-
Protocol: Screen ligands such as SPhos , XPhos , or RuPhos . Use a pre-formed palladium(II) precatalyst like XPhos Pd G3 or SPhos Pd G3 to ensure a consistent 1:1 Pd:Ligand ratio and reliable initiation of the catalytic cycle.
-
-
Base Modification: A weaker base can often suppress dehalogenation by reducing the concentration of potential hydride donors.
-
Initial Recommendation: Replace strong bases like NaOtBu or K₃PO₄.
-
Protocol: Employ milder inorganic bases such as K₂CO₃ or Cs₂CO₃ . If using K₃PO₄, ensure it is anhydrous, as water can facilitate protonolysis.
-
-
Solvent System Evaluation: Non-polar, aprotic solvents are generally preferred as they are less likely to act as hydrogen donors.
-
Initial Recommendation: Move away from solvents like DMF and dioxane, which have been observed to promote dehalogenation.[2]
-
Protocol: Use toluene or CPME (cyclopentyl methyl ether) as the primary solvent. If aqueous conditions are required for the boronic acid, use a biphasic system (e.g., Toluene/H₂O) but minimize the amount of water. Ensure all solvents are rigorously degassed.
-
-
Boronic Acid vs. Ester: Boronic esters (e.g., pinacol esters) can sometimes exhibit different reactivity profiles and may be beneficial if the corresponding boronic acid is prone to protodeboronation or slow transmetalation.
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos (2 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/H₂O (10:1), degassed
-
Temperature: 80-100 °C
| Parameter | Initial Condition (High Dehalogenation) | Recommended Condition (Low Dehalogenation) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | XPhos Pd G3 / SPhos | Bulky, electron-rich ligands accelerate reductive elimination of the product. |
| Base | K₃PO₄ (aq.) | K₂CO₃ (anhydrous) | Milder base reduces hydride formation and proto-deboronation. |
| Solvent | Dioxane/H₂O (4:1) | Toluene (degassed) | Non-polar, aprotic solvent minimizes hydrogen donor potential. |
| Temperature | 110 °C | 80-90 °C | Lower temperature can disfavor the dehalogenation side reaction. |
Issue 2: Dehalogenation in Sonogashira and Buchwald-Hartwig Reactions
While performing a Sonogashira (alkyne coupling) or Buchwald-Hartwig (amine coupling) reaction, you observe the formation of the dehalogenated byproduct alongside your desired product.
In these reactions, the dehalogenation mechanism is similar, often involving a Pd-H species. For Buchwald-Hartwig aminations, β-hydride elimination from the amine coupling partner or the amido-palladium intermediate can be a source of the Pd-H species. For Sonogashira couplings, the amine base itself can sometimes be a source of hydrides.
Caption: Competing pathways of productive coupling versus dehalogenation.
For Sonogashira Coupling:
-
Copper Co-catalyst: While classic Sonogashira conditions use a copper(I) co-catalyst, this can sometimes promote side reactions. Consider a copper-free Sonogashira protocol . This often requires a more active palladium catalyst system.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands such as IPr . These can facilitate the coupling at lower temperatures.
-
Base and Solvent: Use a less nucleophilic amine base like diisopropylamine (DIPA) or a non-amine base like Cs₂CO₃ in an aprotic solvent like toluene or THF .
Optimized Copper-Free Sonogashira Protocol Example:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
Temperature: 60-80 °C
For Buchwald-Hartwig Amination:
-
Ligand Selection: This is the most crucial factor. Use modern, sterically hindered biaryl phosphine ligands. BrettPhos , RuPhos , and XPhos are specifically designed to promote C-N bond formation and suppress dehalogenation.
-
Base Choice: A strong, non-nucleophilic alkoxide base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. Ensure the base is of high purity and handled under inert conditions.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or t-BuOH are generally effective.
Optimized Buchwald-Hartwig Protocol Example:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene (anhydrous, degassed)
-
Temperature: 90-110 °C
Issue 3: Low Reactivity and Dehalogenation due to N-H Acidity
The N-H proton on the pyrrole ring of the 5H-pyrrolo[2,3-b]pyrazine core can be acidic. In the presence of a strong base, deprotonation can occur, leading to an anionic species that may coordinate to the palladium center and inhibit catalysis or participate in unwanted side reactions.
Protecting the pyrrole nitrogen can prevent these issues, leading to cleaner reactions and higher yields.
Caption: Workflow involving N-H protection to improve reaction outcomes.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): This group is robust to many cross-coupling conditions and can be readily removed with fluoride sources (e.g., TBAF) or acidic conditions.
-
Boc (tert-Butoxycarbonyl): While widely used, the Boc group can sometimes be cleaved under the basic conditions of cross-coupling reactions. Its stability should be tested on a small scale.
By temporarily masking the acidic N-H proton, you can often achieve a more predictable and efficient cross-coupling reaction, with a significant reduction in dehalogenation and other side products.
References
- Clark, J. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2276-2292.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
Sources
Technical Support Center: Purification of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives
Welcome to the technical support resource for the purification of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Our focus is on providing practical, field-tested solutions that explain the causal relationships behind common purification issues and their resolutions.
Introduction: The Challenge of Pyrrolo[2,3-b]pyrazines
The this compound scaffold is a key intermediate in the synthesis of various bioactive molecules. Its purification, however, is often non-trivial. The presence of multiple nitrogen atoms imparts basicity, leading to problematic interactions with standard purification media like silica gel. Furthermore, impurities from synthesis, such as regioisomers or over-brominated species, can be difficult to separate due to similar polarities. This guide provides a systematic approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the work-up and purification of pyrrolo[2,3-b]pyrazine derivatives in a question-and-answer format.
FAQ 1: Chromatography
Question: My compound is streaking badly and tailing on my silica gel TLC plate and column. What's causing this and how do I fix it?
Answer: This is the most common issue with this class of compounds. The cause is the interaction between the basic nitrogen atoms in the pyrrolo[2,3-b]pyrazine ring system and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in significant tailing.
Solutions:
-
Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This will compete for the acidic sites, allowing your compound to elute symmetrically.
-
Ammonia: A 2M solution of ammonia in methanol can be used to prepare a 1-2% methanolic ammonia component in your mobile phase (e.g., 98:2 DCM:[2M NH₃ in MeOH]).
-
-
Switch the Stationary Phase: If modifiers are ineffective or incompatible with your molecule, consider an alternative stationary phase.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.
-
Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography, where the stationary phase is non-polar, is an excellent option as it separates based on hydrophobicity, avoiding the acid-base interaction issues.[2][3]
-
Question: I'm having trouble getting good separation between my product and a closely-running impurity. How can I improve resolution?
Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Change Solvent Selectivity: If simply adjusting the ratio of your current solvents (e.g., increasing polarity) doesn't work, you need to change the nature of the solvents themselves.[1] Different solvents interact with your compounds through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions).
-
If you are using an Ethyl Acetate (EtOAc) / Hexane system, try switching to Dichloromethane (DCM) / Methanol (MeOH).
-
Consider a ternary system, such as Hexane/EtOAc/DCM, to fine-tune selectivity.
-
-
Try Isocratic vs. Gradient Elution:
-
If you are running a gradient, try a shallow gradient around the elution point of your compound to increase the separation window.
-
If you are using an isocratic (constant solvent ratio) system, a switch to a gradient might be necessary to first elute non-polar impurities and then cleanly elute your more polar product.[1]
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of your crude sample should be about 1-5% of the mass of the silica gel.[1]
FAQ 2: Recrystallization
Question: My crude product "oiled out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is often due to the solution being cooled too quickly or the presence of impurities that depress the melting point.[1]
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional hot solvent. Then, allow the flask to cool to room temperature very slowly, followed by gradual cooling in an ice bath. Insulation (e.g., wrapping the flask in glass wool) can help.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent. A common and effective system for pyrrolo[2,3-b]pyrazine derivatives is a binary mixture like Ethyl Acetate / Petroleum Ether or Ethyl Acetate / Hexanes.[4] Dissolve the compound in a minimum of hot ethyl acetate, then slowly add the non-polar co-solvent until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
Question: My product seems pure by NMR, but I can't get it to crystallize. Any suggestions?
Answer: Even small amounts of residual solvent or minor impurities can inhibit crystallization.
-
Solvent Swap: Dissolve the product in a small amount of a low-boiling solvent like DCM or ether, then concentrate it on a rotary evaporator. This can help remove trace amounts of high-boiling solvents from the reaction (like DMF or DMSO). Repeat this process 2-3 times.
-
Short Silica Plug: If the compound is stable on silica, quickly pass a concentrated solution through a short "plug" of silica gel, eluting with a moderately polar solvent system. This can remove baseline impurities that may be inhibiting crystallization.[5]
-
Trituration: If the crude product is an amorphous solid or a thick oil, try adding a solvent in which the desired product is poorly soluble but the impurities are soluble. Stir or sonicate the mixture. The pure product should remain as a solid, which can then be collected by filtration.
Part 2: Purification Workflows & Protocols
General Purification Strategy
The following diagram outlines a general decision-making workflow for purifying your this compound derivative.
Caption: General purification decision workflow.
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed for a typical purification of a moderately polar this compound derivative that exhibits tailing on silica.
Materials:
-
Crude product (~1 g)
-
Silica gel (230-400 mesh), ~50 g
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
-
Glass column, collection tubes, TLC plates, UV lamp
Methodology:
-
Determine Eluent System:
-
On a TLC plate, spot your crude material.
-
Develop plates in various ratios of DCM/MeOH. A good starting point is 98:2 DCM/MeOH.
-
Find a system where your desired product has an Rf value of ~0.3.
-
Prepare your bulk mobile phase by adding 0.5% Et₃N to the optimized DCM/MeOH mixture (e.g., for 1L of 98:2 DCM/MeOH, use 975 mL DCM, 20 mL MeOH, and 5 mL Et₃N).
-
-
Prepare the Sample (Dry Loading):
-
Dissolve your ~1 g crude product in a minimal amount of DCM or MeOH.
-
Add ~2-3 g of silica gel to this solution.
-
Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. This prevents streaking from a concentrated liquid band at the top of the column.
-
-
Pack the Column:
-
Secure the column vertically. Add a small plug of cotton or glass wool.
-
Fill the column about one-third full with your non-polar solvent (DCM).
-
Prepare a slurry of the ~50 g silica gel in DCM and pour it into the column.
-
Gently tap the column to ensure even packing and drain the solvent until it is level with the top of the silica bed.
-
-
Load and Run the Column:
-
Carefully add your dry-loaded sample powder to the top of the silica bed, creating a flat, even layer.
-
Gently add a thin layer of sand to protect the sample layer.
-
Carefully fill the column with your mobile phase (containing Et₃N).
-
Apply gentle pressure (flash chromatography) and begin collecting fractions.
-
Monitor the elution process by TLC, spotting every few fractions.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Protocol 2: Recrystallization from a Binary Solvent System
This protocol describes the purification of a solid derivative using the ethyl acetate/petroleum ether system mentioned in the literature.[4]
Materials:
-
Crude solid product
-
Solvents: Ethyl Acetate (EtOAc), Petroleum Ether (or Hexanes)
-
Erlenmeyer flask, hot plate, filtration apparatus
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot EtOAc required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated.
-
Induce Precipitation: While the solution is still warm, slowly add petroleum ether dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of hot EtOAc to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities adhering to the surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. Characterize the product by NMR and measure the melting point to confirm purity.
Part 3: Data & Troubleshooting Summary
Table 1: Common Chromatographic Systems
| Stationary Phase | Mobile Phase System | Modifier | Target Compound Polarity |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Et₃N | Low to Medium |
| Silica Gel | Dichloromethane / Methanol | 0.1-1% Et₃N | Medium to High |
| Alumina (Neutral) | Hexane / Ethyl Acetate | None needed | Low to Medium (Basic Compounds) |
| C18 Silica | Water / Acetonitrile (ACN) | 0.1% TFA or Formic Acid | Polar / Water-Soluble |
| C18 Silica | Water / Methanol | 0.1% TFA or Formic Acid | Polar / Water-Soluble |
Chromatography Troubleshooting Diagram
Caption: Troubleshooting common chromatography issues.
References
- Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health (NIH). [Link]
-
Struggling with the purification of a nitroaldol product. Reddit r/OrganicChemistry. [Link]
Sources
Technical Support Center: Synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support center for the synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important synthetic intermediate.
Introduction
This compound, also known as a 7-azaindole derivative, is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] The synthesis of this scaffold can be challenging, with potential issues including low yields, side product formation, and purification difficulties. This guide provides a systematic approach to addressing these common problems, grounded in established chemical principles and field-proven insights.
A plausible and efficient synthetic approach to this compound involves a two-step process: the construction of the core 6-methyl-5H-pyrrolo[2,3-b]pyrazine ring system, followed by a regioselective bromination.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Cyclization Step to Form 6-methyl-5H-pyrrolo[2,3-b]pyrazine
Potential Causes:
-
Inefficient Condensation: The initial condensation between 2-amino-5-methylpyrazine and an α-haloketone (e.g., chloroacetaldehyde or bromoacetaldehyde) can be sluggish or incomplete.
-
Side Reactions: Polymerization of the α-haloketone or self-condensation of the aminopyrazine can lead to undesired byproducts.
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition of the starting materials or the product.
Solutions & Methodologies:
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or DMSO can facilitate the reaction by solubilizing the starting materials and intermediates.
-
Temperature: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. A gradual increase in temperature may be necessary, but avoid excessive heat. Microwave irradiation can sometimes accelerate the reaction and improve yields.[2]
-
Base: The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can help to neutralize the hydrogen halide formed during the reaction without promoting side reactions.
-
-
Choice of α-haloketone:
-
Bromoacetaldehyde is generally more reactive than chloroacetaldehyde and may lead to higher yields. However, it is also more prone to self-condensation. Using a stabilized form, such as the diethyl acetal, which releases the aldehyde in situ under acidic conditions, can be a beneficial strategy.
-
Experimental Protocol: Optimized Cyclization
-
To a solution of 2-amino-5-methylpyrazine (1.0 eq) in anhydrous DMF (10 mL/mmol), add bromoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Poor Regioselectivity during Bromination
Potential Causes:
-
Multiple Reactive Sites: The pyrrolo[2,3-b]pyrazine core has several positions susceptible to electrophilic attack. Besides the desired C2 position, bromination can also occur at the C3 and C7 positions, leading to a mixture of isomers.
-
Over-bromination: Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di- or tri-brominated products.
Solutions & Methodologies:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine (Br₂). It often provides better control over the regioselectivity of the reaction.[3]
-
Tetrabutylammonium tribromide (TBATB): This reagent can also be used for regioselective bromination and is considered a milder alternative to Br₂.[4]
-
-
Control of Reaction Conditions:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and improve selectivity.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material while minimizing over-bromination.
-
Experimental Protocol: Regioselective Bromination
-
Dissolve 6-methyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DCM (20 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Problem 3: Difficulty in Product Purification
Potential Causes:
-
Similar Polarity of Byproducts: Isomeric byproducts and unreacted starting material may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Product Instability: The product may be sensitive to acidic or basic conditions, leading to decomposition on silica gel.
Solutions & Methodologies:
-
Chromatography Optimization:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
-
TLC Analysis: Carefully analyze the crude mixture by TLC using different solvent systems to find the optimal conditions for separation before running a column.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or reverse-phase chromatography.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method.[5] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions for crystallization.
-
-
Use of Protecting Groups:
-
Protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl) before bromination can improve the regioselectivity and simplify purification. The protecting group can then be removed in a subsequent step. A patent for a related compound utilizes a tosyl protecting group.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 6-methyl-5H-pyrrolo[2,3-b]pyrazine core?
A1: A common and effective starting material is 2-amino-5-methylpyrazine. This commercially available compound can be condensed with an appropriate α-haloketone or its equivalent to form the desired pyrrolo[2,3-b]pyrazine ring system.
Q2: What are the key parameters to control for a high-yield bromination?
A2: The key parameters are the choice of brominating agent, temperature, and stoichiometry. Using a mild brominating agent like NBS at low temperatures (0 °C) with a slight excess (1.05-1.1 eq) is crucial for achieving high yield and minimizing the formation of regioisomers and over-brominated byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. Staining with a UV lamp or an appropriate stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are some common side products to look out for?
A4: In the cyclization step, potential side products include polymers of the α-haloketone and self-condensation products of the aminopyrazine. During bromination, the main side products are regioisomers (e.g., 3-bromo and 7-bromo derivatives) and di-brominated products.
Q5: What is the expected yield for this synthesis?
A5: The overall yield can vary significantly depending on the optimization of each step. With careful control of the reaction conditions and efficient purification, yields in the range of 60-80% for each step are achievable.
Data Summary
| Step | Key Reagents | Typical Solvents | Temperature Range | Potential Issues | Recommended Solutions |
| Cyclization | 2-amino-5-methylpyrazine, α-haloketone | DMF, DMSO | 80-120 °C | Low yield, side reactions | Optimize temperature, use a mild base, consider microwave irradiation |
| Bromination | 6-methyl-5H-pyrrolo[2,3-b]pyrazine, NBS | DCM, THF | 0 °C to RT | Poor regioselectivity, over-bromination | Use NBS, control stoichiometry, low temperature |
| Purification | - | Hexane/Ethyl Acetate | RT | Co-eluting impurities | Gradient elution, recrystallization, use of protecting groups |
Logical Relationships in Troubleshooting
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
References
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
- CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. Google Patents.
- CN102584820A - Preparation method for 5-bromo-7-azaindole. Google Patents.
-
Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. Available at: [Link]
-
Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]
-
5H-Pyrrolo[2,3-b]pyrazine. PubChem. Available at: [Link]
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. Available at: [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]
-
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. PubMed Central. Available at: [Link]
-
Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PubMed Central. Available at: [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PubMed Central. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 6. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
troubleshooting low reactivity of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine in cross-coupling
Technical Support Center: Pyrrolo[2,3-b]pyrazine Cross-Coupling
Introduction: Understanding the Challenge of 2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support guide for troubleshooting cross-coupling reactions with this compound. This substrate, a derivative of the 7-azaindole scaffold, is a valuable building block in medicinal chemistry, often explored for its role in developing kinase inhibitors and other therapeutic agents.[1][2] However, its unique electronic properties present specific challenges in palladium-catalyzed cross-coupling reactions.
The pyrrolo[2,3-b]pyrazine core is inherently electron-deficient due to the influence of the two nitrogen atoms in the pyrazine ring. This electron deficiency can slow the rate-limiting oxidative addition step in many catalytic cycles.[3][4] Furthermore, the presence of two basic nitrogen atoms (the pyrrole N-H and the pyrazine nitrogen) can lead to catalyst inhibition or deactivation by coordinating to the palladium center, a common issue with nitrogen-containing heterocycles.[5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you navigate these challenges, optimize your reaction conditions, and achieve successful coupling outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is showing no conversion or very low yield. What are the most likely causes?
This is the most common issue encountered. The low reactivity of the C-Br bond on the electron-deficient pyrazine ring is the primary culprit. Here’s a systematic approach to troubleshooting:
1. Evaluate Your Catalyst System:
-
The Ligand is Critical: Standard ligands like PPh₃ are often insufficient. For electron-deficient heteroaryl bromides, the oxidative addition of Pd(0) is slow. You need a highly active catalyst system, which is primarily dictated by the ligand. Use bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands. These ligands stabilize the Pd(0) species and accelerate both the oxidative addition and the final reductive elimination step.
-
Palladium Precatalyst: While many Pd(0) and Pd(II) sources can work (e.g., Pd(OAc)₂, Pd₂(dba)₃), consider using modern, well-defined precatalysts (e.g., G2, G3, G4-type XPhos or SPhos precatalysts). These form the active Pd(0) species more cleanly and efficiently.
2. Optimize the Base and Solvent:
-
Base Selection: A strong base is required to activate the boronic acid for transmetalation.[6] However, excessively strong bases can promote side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging couplings.
-
Solvent System: Anhydrous polar aprotic solvents are standard. A mixture of 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) is common. The water helps to dissolve the inorganic base and facilitates the transmetalation step. Ensure all solvents are rigorously degassed to prevent catalyst oxidation.
3. Consider the Boronic Acid Partner:
-
Electron-deficient heteroaryl boronic acids can be prone to protodeboronation (decomposition), especially at high temperatures and with certain bases.[7] If your coupling partner is also a heterocycle, ensure it is stable under the reaction conditions. Using the corresponding boronate ester (e.g., pinacol ester) can sometimes improve stability and solubility.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a decision-making process for optimizing a sluggish Suzuki-Miyaura reaction with this compound.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Q2: I'm attempting a Buchwald-Hartwig amination and observing starting material decomposition and low yields. What adjustments should I make?
Buchwald-Hartwig aminations require a careful balance of a highly active catalyst and a strong base, which can be challenging for sensitive heterocyclic substrates.
-
Cause of Decomposition: The combination of a strong base (like NaOt-Bu or LHMDS) and high temperatures can degrade the pyrrolo[2,3-b]pyrazine core.
-
Catalyst Inhibition: The amine coupling partner, the product, and the substrate itself can all coordinate to the palladium catalyst, leading to inhibition.[5]
Troubleshooting Steps:
-
Ligand Choice is Paramount: As with Suzuki coupling, bulky, electron-rich ligands are essential. XPhos, RuPhos, and BrettPhos are excellent starting points for coupling with primary and secondary amines.[8]
-
Base Strength and Type: Sodium tert-butoxide (NaOt-Bu) is a common choice. However, if decomposition is observed, consider switching to a slightly milder but still potent base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). The choice of base can be critical and is often substrate-dependent.[9]
-
Lower the Temperature: Many modern Buchwald-Hartwig catalyst systems are active at lower temperatures (e.g., 60-80 °C). Try reducing the reaction temperature to minimize substrate degradation while allowing enough thermal energy for catalytic turnover.
-
Consider N-Protection: The acidic N-H of the pyrrole ring will be deprotonated by the strong base. This changes the electronic nature of the substrate and introduces another potential coordination site. Protecting the nitrogen with a group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) can prevent these complications and often leads to cleaner reactions and higher yields. A patent for a related compound uses a tosyl protecting group for this reason.[10]
Q3: I am trying a Sonogashira coupling to install an alkyne, but the reaction is sluggish. What are the key parameters to check?
The Sonogashira reaction is generally robust, but its efficiency with electron-deficient bromides can be low.
-
The Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) salt (typically CuI) as a co-catalyst.[11][12] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[13] Ensure your CuI source is fresh and of high purity. An excess of the amine base (like triethylamine or diisopropylethylamine) is used to both scavenge the HBr byproduct and act as a solvent.
-
Palladium Catalyst and Ligand: A common catalyst is PdCl₂(PPh₃)₂. If this is not effective, switching to a more electron-rich phosphine ligand in conjunction with a palladium source like Pd₂(dba)₃ can improve the rate of oxidative addition.
-
Copper-Free Conditions: Sometimes, the copper co-catalyst can lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed that rely on a more active palladium catalyst system and a stronger base to directly facilitate the coupling. These are worth considering if side reactions are an issue.
-
Temperature: While many Sonogashira couplings proceed at room temperature, sluggish substrates like this one will likely require heating (e.g., 50-80 °C).[14]
General Catalytic Cycle and Bottlenecks
Understanding the general mechanism of palladium-catalyzed cross-coupling helps pinpoint the problem. The low reactivity of this compound primarily impacts the initial Oxidative Addition step.
Caption: Generalized Pd cross-coupling cycle highlighting the key bottleneck.
Validated Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be required based on your specific coupling partner. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol uses a modern precatalyst system designed for challenging substrates.
| Component | Amount (1.0 mmol scale) | Stoichiometry | Notes |
| This compound | 212 mg | 1.0 equiv | - |
| Arylboronic Acid | 1.5 mmol | 1.5 equiv | Partner stability is key. |
| XPhos Pd G3 Precatalyst | 42 mg | 0.05 equiv (5 mol%) | Air- and moisture-stable precatalyst. |
| Potassium Phosphate (K₃PO₄) | 425 mg | 2.0 equiv | Must be finely ground and dry. |
| 1,4-Dioxane | 8 mL | - | Anhydrous, degassed. |
| Water | 2 mL | - | Degassed. |
Procedure:
-
To a dry Schlenk flask, add the pyrrolopyrazine, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol is designed for coupling with a primary or secondary amine.
| Component | Amount (1.0 mmol scale) | Stoichiometry | Notes |
| This compound | 212 mg | 1.0 equiv | Consider N-protection for best results. |
| Amine | 1.2 mmol | 1.2 equiv | - |
| Pd₂(dba)₃ | 18 mg | 0.02 equiv (2 mol% Pd) | - |
| RuPhos | 37 mg | 0.08 equiv (8 mol%) | Bulky, electron-rich ligand. |
| Sodium tert-butoxide (NaOt-Bu) | 135 mg | 1.4 equiv | Highly hygroscopic, handle in a glovebox. |
| Toluene | 10 mL | - | Anhydrous, degassed. |
Procedure:
-
In a glovebox, add NaOt-Bu to a dry Schlenk flask.
-
Outside the glovebox, add the pyrrolopyrazine, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene, followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- Vertex AI Search, "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central", vertexaisearch.cloud.google.com.
- ResearchGate, "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF", researchg
- Organic Chemistry Portal, "Sonogashira Coupling", organic-chemistry.org.
- NIH, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles", ncbi.nlm.nih.gov.
- Google Patents, "CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine", p
- BenchChem, "A Comparative Guide to the Electrophilicity of Bromin
- Chemistry LibreTexts, "Sonogashira Coupling", chem.libretexts.org.
- Chemistry LibreTexts, "Buchwald-Hartwig Amin
- Wikipedia, "Sonogashira coupling", en.wikipedia.org.
- Organic Chemistry Portal, "Suzuki Coupling", organic-chemistry.org.
- ACS Publications, "Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes", pubs.acs.org.
- NIH, "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors", ncbi.nlm.nih.gov.
- BenchChem, "Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines", benchchem.com.
- RSC Publishing, "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one", pubs.rsc.org.
- PharmaBlock, "Azaindoles in Medicinal Chemistry", pharmablock.com.
- ScholarWorks @ UTRGV, "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave", scholarworks.utrgv.edu.
- NROChemistry, "Sonogashira Coupling", nroer.chemistry.msu.edu.
Sources
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Stability of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating degradation is critical for ensuring the accuracy and reproducibility of your experimental results.
Introduction: The Challenge of Stability
This compound is a heterocyclic compound with a complex structure that, like many advanced pharmaceutical intermediates, can be susceptible to degradation under various experimental conditions. The pyrrolo[2,3-b]pyrazine core, bromine substituent, and methyl group all present potential sites for chemical transformation. This guide is designed to help you anticipate and address these stability challenges head-on.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to resolve the problems.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Short-Term Storage in Protic Solvents (e.g., Methanol, Water)
Q: I dissolved this compound in methanol for my experiment. After leaving the solution on the bench for a few hours, my HPLC chromatogram shows several new, smaller peaks that were not present in the initial analysis. What is happening?
A: Senior Application Scientist's Analysis
The appearance of new peaks upon storage in protic solvents, particularly under ambient light and temperature, strongly suggests degradation. For this compound, there are two primary suspects: hydrolysis and photodecomposition.
-
Hydrolysis: The pyrrolo[2,3-b]pyrazine ring system contains lactam-like functionalities which can be susceptible to hydrolysis, especially at non-neutral pH. While typically slow at neutral pH, it can be accelerated by acidic or basic conditions.[1][2]
-
Photodecomposition: Bromo-aromatic compounds are known to be photosensitive. The energy from UV or even ambient laboratory light can be sufficient to induce homolytic cleavage of the carbon-bromine bond, leading to radical-mediated degradation pathways.[3]
To confirm the cause, a systematic approach is necessary. This workflow will help you pinpoint the specific stress factor causing the degradation.
Caption: Workflow for diagnosing the primary cause of degradation.
-
Solvent Choice: If possible, use aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions. These are generally less reactive.
-
Light Protection: Always store solutions of this compound in amber vials or wrap standard vials in aluminum foil to protect from light.
-
Temperature Control: For short-term storage (up to 24 hours), keep solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below.
-
pH Control: If working in aqueous media, ensure the solution is buffered at a neutral pH (6.5-7.5) to minimize acid or base-catalyzed hydrolysis.
Issue 2: Significant Loss of Parent Compound in Acidic or Basic Media
Q: I am developing an assay that requires exposing this compound to acidic (pH 2) and basic (pH 11) conditions. I'm observing a rapid loss of my starting material. What are the likely degradation products?
A: Senior Application Scientist's Analysis
Exposure to strong acidic or basic conditions will likely accelerate the degradation of this compound. The primary degradation pathway under these conditions is hydrolysis.[2][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogens in the pyrazine ring can become protonated, activating the ring system towards nucleophilic attack by water. This can lead to ring-opening.
-
Base-Catalyzed Hydrolysis: In basic media, the lactam-like functionality of the pyrrolo ring is susceptible to nucleophilic attack by hydroxide ions, which can also result in the opening of the pyrrole ring.
The following diagram illustrates the potential sites of hydrolytic attack on the this compound core.
Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.
To understand the stability profile of your compound, a forced degradation study is essential. This is a standard practice in pharmaceutical development.[1][3][5]
Objective: To intentionally degrade the sample to identify potential degradants and develop a stability-indicating analytical method.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block, HPLC-UV/MS system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Keep at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at 60°C for 2, 4, 8, and 24 hours.
-
Control: Mix 1 mL of stock with 1 mL of water. Keep at 60°C for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic samples with 1 M NaOH and the basic samples with 1 M HCl.
-
Analysis: Analyze all samples by HPLC-UV and ideally HPLC-MS to identify and characterize the degradation products.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a solid sample of this compound?
A: Solid this compound is expected to be more stable than in solution. However, for long-term storage, it is recommended to store it in a tightly sealed container, protected from light, at 2-8°C, and under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.[6]
Q2: Is this compound susceptible to oxidation?
A: Yes, the electron-rich pyrrolo[2,3-b]pyrazine ring system is likely susceptible to oxidation.[3] Common laboratory oxidizing agents or even dissolved oxygen in the solvent, especially when catalyzed by trace metals or light, can lead to the formation of N-oxides or other oxidative degradation products. When preparing solutions, using degassed solvents can help minimize oxidative degradation.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A: A stability-indicating method is one that can separate the parent compound from all its degradation products. To develop such a method:
-
Perform a forced degradation study as described above to generate the degradants.
-
Create a cocktail mixture of the stressed samples.
-
Use this mixture to develop an HPLC method (typically reverse-phase with a C18 column) that shows baseline separation between the parent peak and all degradant peaks.
-
Use a photodiode array (PDA) detector to check for peak purity to ensure that no degradants are co-eluting with the main compound.
Q4: What is the expected solubility of this compound?
A: Based on its structure, this compound is expected to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and alcohols. When preparing aqueous solutions, it may be necessary to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO.
Data Summary Table
| Stress Condition | Likely Degradation Pathway | Recommended Mitigation |
| Acidic (pH < 4) | Hydrolysis of the pyrrolopyrazine core | Buffer solutions to pH 6.5-7.5 |
| Basic (pH > 9) | Hydrolysis of the pyrrolopyrazine core | Buffer solutions to pH 6.5-7.5 |
| Oxidative | N-oxidation, ring oxidation | Use degassed solvents, store under inert gas |
| Photolytic (UV/Vis) | C-Br bond cleavage, radical formation | Store in amber vials or protect from light |
| Thermal | General acceleration of all pathways | Store solutions at recommended temperatures (2-8°C or frozen) |
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
-
Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
-
Kushwah, B. S., et al. (2024, March). Degradation pathway (A) and plausible mechanisms (B) for the formation of DPs of BRZ in different stress conditions. ResearchGate. [Link]
-
Roge, A. B., et al. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijisrt.com [ijisrt.com]
- 5. ajrconline.org [ajrconline.org]
- 6. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 [sigmaaldrich.com]
Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-b]pyrazines
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-b]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrrolo[2,3-b]pyrazine core is a key pharmacophore in numerous kinase inhibitors, including those targeting FGFR, and its effective synthesis and functionalization are critical for advancing drug discovery programs.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, reflecting field-proven insights into the common challenges encountered during synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a halogenated pyrrolo[2,3-b]pyrazine precursor is failing, resulting in low yield and significant starting material decomposition or dehalogenation. What is going wrong?
Answer: This is a frequent and multifaceted challenge. The pyrrolo[2,3-b]pyrazine system has two nitrogen atoms in the pyrazine ring, which can act as coordinating ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[4] Furthermore, the electron-deficient nature of the pyrazine ring influences the reactivity of the C-X bond and can promote side reactions.[4]
Underlying Causes & Solutions:
-
Catalyst Inhibition by Pyrazine Nitrogens: The lone pairs on the pyrazine nitrogens can coordinate to the palladium center, effectively poisoning the catalyst.
-
Solution: Employ ligands that are more sterically bulky or have strong-binding properties to outcompete the pyrazine coordination. Phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often more effective than traditional PPh₃. For Suzuki couplings, consider using pre-formed palladium catalysts like Pd(dppf)Cl₂ which are often more robust.
-
-
Poor Reactivity of the C-X Bond: The electron-withdrawing nature of the pyrazine ring can make oxidative addition, the first step in the catalytic cycle, sluggish, especially with C-Cl bonds.
-
Solution: The reactivity order is generally C-I > C-Br > C-Cl. If possible, start with the iodo- or bromo-substituted derivative. If you must use a chloro-derivative, more activating catalysts and harsher conditions (higher temperatures) may be necessary, but this increases the risk of decomposition.
-
-
Base-Induced Decomposition or Dehalogenation: The choice of base is critical. Strong bases can lead to the degradation of the heterocyclic core or promote hydrodehalogenation, where the halogen is replaced by a hydrogen atom.
-
Solution: Screen a variety of bases. Start with milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Organic bases like triethylamine (Et₃N) can also be effective, particularly in Sonogashira reactions.[5] Avoid strong bases like NaOH, KOH, or alkoxides unless specifically required by a validated protocol.
-
-
Solvent Effects: The solvent can influence catalyst solubility, stability, and reactivity.
-
Solution: Aprotic polar solvents like DMF, DMA, or dioxane are common. However, sometimes a less coordinating solvent like toluene can prevent catalyst sequestration. A mixture of solvents, such as dioxane/water, is often used for Suzuki reactions to facilitate the dissolution of the inorganic base.
-
Troubleshooting Workflow for Cross-Coupling Reactions
Here is a logical workflow to diagnose and solve issues with palladium-catalyzed cross-coupling on the pyrrolo[2,3-b]pyrazine core.
Caption: Troubleshooting workflow for cross-coupling reactions.
Question 2: I am attempting to N-substitute the pyrrole ring of my 5H-pyrrolo[2,3-b]pyrazine, but the reaction is sluggish and gives a low yield. How can I improve this?
Answer: The N-H proton of the pyrrole moiety in 5H-pyrrolo[2,3-b]pyrazine is acidic and can be deprotonated to form an anion for subsequent alkylation, arylation, or sulfonylation. However, its acidity and the nucleophilicity of the resulting anion can be modest, and side reactions at the pyrazine nitrogens are possible.
Underlying Causes & Solutions:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the pyrrole nitrogen.
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a very common and effective choice.[2] For more difficult substrates, stronger bases like LiHMDS or KHMDS could be considered.
-
-
Poor Electrophile Reactivity: The alkyl or aryl halide you are using may not be reactive enough.
-
Solution: The reactivity order for the leaving group is I > Br > Cl > F. Use the most reactive halide that is practical. For sluggish reactions, converting an alkyl chloride to an iodide in situ with a catalytic amount of NaI or KI (Finkelstein reaction) can dramatically increase the rate.
-
-
Competing Reactions: The pyrazine nitrogens, while not strongly basic, can still compete for alkylation, especially with highly reactive electrophiles like methyl iodide.
-
Solution: The pyrrole anion is a soft nucleophile, while the pyrazine nitrogens are harder. Using a polar aprotic solvent (DMF, DMSO) generally favors N-alkylation at the pyrrole position. Ensuring complete deprotonation with a strong base like NaH before adding the electrophile minimizes the presence of the neutral form where pyrazine nitrogens are more likely to react.[2]
-
Comparative Table of Conditions for N-Sulfonylation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Base | K₂CO₃ | NaH (60% in mineral oil) | NaH is a much stronger, non-reversible base, ensuring complete deprotonation of the pyrrole N-H.[2] |
| Solvent | Acetonitrile | Anhydrous DMF | DMF is better at solvating the sodium cation, increasing the nucleophilicity of the pyrrole anion. |
| Temperature | Room Temp | 0 °C to Room Temp | Adding the substrate to the NaH/DMF suspension at 0 °C allows for controlled deprotonation before adding the electrophile, minimizing side reactions.[2] |
| Typical Yield | 40-60% | >80% | Complete deprotonation and enhanced nucleophilicity lead to a more efficient reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the core pyrrolo[2,3-b]pyrazine ring system?
The two most prevalent strategies involve building the pyrazine ring onto a pre-existing pyrrole or, conversely, forming the pyrrole ring from a pyrazine precursor.
-
Strategy A: Pyrrole → Pyrrolo[2,3-b]pyrazine: This often starts with a 2,3-diaminopyrrole derivative which is then condensed with a 1,2-dicarbonyl compound (like glyoxal) to form the pyrazine ring. This is a classic and robust method.
-
Strategy B: Pyrazine → Pyrrolo[2,3-b]pyrazine: A common modern approach starts with a substituted 2-amino-3-chloropyrazine. A Sonogashira coupling with a protected acetylene, followed by a base-mediated cyclization (annulation), efficiently builds the pyrrole ring.[5] This method is highly versatile as it allows for substitution on the pyrrole ring to be introduced via the choice of acetylene.
Q2: My final compound is difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?
Pyrrolo[2,3-b]pyrazines can be quite polar and may interact strongly with silica gel, leading to streaking and poor separation.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica. For very polar compounds, reverse-phase chromatography (C18) is an excellent alternative.
-
Solvent System Modifiers: If using silica, adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (in the form of NH₄OH in the polar solvent) to your eluent can deactivate acidic sites on the silica and dramatically improve peak shape for basic compounds.
-
Crystallization: Do not underestimate the power of recrystallization. If you can obtain a solid, screening different solvent systems (e.g., EtOAc/hexanes, DCM/methanol, acetone/water) can often yield highly pure material and is easily scalable.
-
Preparative HPLC: For high-purity material on a small to medium scale, preparative reverse-phase HPLC is the gold standard, though it is more resource-intensive.
Q3: How do electronic and steric effects of substituents on my starting materials influence reaction outcomes?
These effects are paramount and can dictate the success or failure of a reaction.[6]
-
Electronic Effects: Strong electron-withdrawing groups on the aromatic ring of an amine or boronic acid can slow down reactions by reducing the nucleophilicity of the reactant (in aminations) or hindering transmetalation (in Suzuki couplings).[6] Conversely, strong electron-donating groups can sometimes promote unwanted side reactions.[6]
-
Steric Effects: Bulky groups, particularly those ortho to the reacting site, can significantly hinder the approach of reagents to the catalytic center, leading to lower yields.[6] For example, an ortho-substituted aniline will typically react slower in a Buchwald-Hartwig amination than its para-substituted counterpart. This is a critical consideration when planning multi-step syntheses.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction to install a substituted aryl group onto a bromo-pyrrolo[2,3-b]pyrazine core, adapted from literature procedures.[1]
Reaction: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine
-
Reagent Preparation:
-
3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq)
-
1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvents: 1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-5H-pyrrolo[2,3-b]pyrazine, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and Pd(dppf)Cl₂.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Prepare a 2M solution of Na₂CO₃ in deionized water and sparge it with argon for 20 minutes to remove dissolved oxygen.
-
Via syringe, add the 1,4-dioxane (ensure it is deoxygenated) followed by the sparged Na₂CO₃ solution to the flask containing the solids.
-
Place the flask in a preheated oil bath at 90-100 °C (or heat in a microwave reactor) and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting bromopyrrolopyrazine.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to elute the product.
-
References
-
Cui, W., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583. [Link]
-
Korenčan, M., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Kramer, C.S., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1045. [Link]
-
Kumar, V., et al. (2021). Pyrrolo[2,1-f][1][7][8]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 887-914. [Link]
-
Cui, W., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 22(10), 1591. [Link]
-
Kim, J., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 17, 597-602. [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Li, W., et al. (2015). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 80(12), 6426-6435. [Link]
-
El-Dean, A., et al. (2021). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. Polycyclic Aromatic Compounds. [Link]
- Michelson, A., et al. (2017). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
-
D'hooghe, M., & Vanlaer, S. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3645-3654. [Link]
-
Vanlaer, S., & D'hooghe, M. (2013). Transition metal-catalyzed functionalization of pyrazines. ChemInform, 44(35). [Link]
-
Taylor, M., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4697. [Link]
-
Lv, P., et al. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry, 59(3), 1169-1184. [Link]
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
- 4. ijbpas.com [ijbpas.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine with strong bases
Welcome to the technical support center for 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound, particularly when using strong bases. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to ensure the success of your experiments.
Introduction: The Reactivity of this compound
This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of biologically active molecules. The presence of the N-H proton on the pyrrole ring, coupled with the bromo-substituent, allows for a variety of functionalization reactions. However, the use of strong bases to deprotonate the pyrrole nitrogen can lead to several side reactions, which, if not properly controlled, can result in low yields, product mixtures, and purification challenges. This guide will address the most common issues encountered during these reactions and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Which is the most acidic proton in this compound, and what is the recommended base for its deprotonation?
The most acidic proton is the N-H proton at the N-5 position of the pyrrole ring. The pyrazine ring acts as an electron-withdrawing group, increasing the acidity of this proton compared to a simple pyrrole. For routine deprotonation, sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a reliable choice. For applications requiring a soluble base, lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are effective alternatives. The choice of base can significantly impact the reaction outcome, especially concerning potential side reactions.
Troubleshooting Guide 1: Low Yield of the Desired N-5 Substituted Product
Issue: Upon reacting this compound with a strong base followed by an electrophile, you observe a low yield of the expected N-5 substituted product, with a significant amount of starting material remaining.
Potential Causes & Solutions:
-
Incomplete Deprotonation:
-
Causality: The strength of the base may be insufficient for complete deprotonation, or the reaction time may be too short.
-
Troubleshooting Steps:
-
Verify Base Activity: Ensure your base is fresh and has not been deactivated by moisture or air.
-
Increase Equivalents of Base: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.
-
Extend Deprotonation Time: Allow for a longer stirring time after base addition, typically 30-60 minutes at 0 °C or room temperature, before adding the electrophile.
-
Consider a Stronger Base: If using NaH, consider switching to LDA or n-butyllithium (n-BuLi), but be mindful of potential side reactions (see Troubleshooting Guide 2).
-
-
-
Poor Electrophile Reactivity:
-
Causality: The electrophile may be too sterically hindered or not reactive enough to undergo substitution at the deprotonated nitrogen.
-
Troubleshooting Steps:
-
Use a More Reactive Electrophile: For example, use an alkyl iodide instead of an alkyl bromide or chloride.
-
Increase Reaction Temperature: After the addition of the electrophile, slowly warm the reaction to room temperature or gently heat it to drive the substitution.
-
Add an Activator: For certain reactions, additives like potassium iodide (KI) can facilitate the substitution.
-
-
Experimental Protocol: General Procedure for N-5 Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the electrophile (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Formation of an Isomeric Product - The "Halogen Dance" Reaction
Issue: You observe the formation of an unexpected isomer where the bromine atom has migrated to a different position on the aromatic ring system.
Underlying Mechanism: The Halogen Dance
The "halogen dance" is a well-documented side reaction for halogenated aromatic and heteroaromatic compounds when treated with strong bases, particularly organolithium reagents or hindered lithium amides like LDA.[1][2][3] The reaction is driven by the formation of a more stable arylmetal intermediate. In the case of this compound, the reaction likely proceeds through a series of deprotonation and metal-halogen exchange steps, leading to the migration of the bromine atom.
Caption: Simplified workflow of a potential halogen dance reaction.
Mitigation Strategies:
-
Choice of Base:
-
Recommendation: Avoid highly reactive organolithium bases like n-BuLi or s-BuLi if your primary goal is N-5 functionalization without bromine migration.
-
Safer Alternatives: NaH is generally less prone to inducing halogen dance. LDA can be used, but reaction conditions must be carefully controlled.
-
-
Temperature Control:
-
Recommendation: Perform the deprotonation and subsequent reaction at low temperatures (e.g., -78 °C), especially when using LDA or other strong, soluble bases. This minimizes the rate of the competing halogen dance rearrangement.
-
-
Order of Addition:
-
Recommendation: A "reverse addition" protocol, where the solution of this compound is added slowly to a solution of the strong base at low temperature, can sometimes suppress the halogen dance. This maintains a low concentration of the substrate relative to the base.
-
-
Use of "Fast" Electrophiles:
-
Causality: The halogen dance often occurs when the initially formed anion has a sufficient lifetime to rearrange. Trapping this anion quickly with a reactive electrophile can prevent the migration.
-
"Fast" Electrophiles: Aldehydes, ketones, and silyl chlorides are generally considered "fast" electrophiles.[2]
-
"Slow" Electrophiles: Alkyl halides and DMF are considered "slow" electrophiles and may allow more time for the halogen dance to occur.[2]
-
Data Table: Influence of Reaction Parameters on Halogen Dance
| Parameter | Condition Favoring Halogen Dance | Condition Suppressing Halogen Dance |
| Base | n-BuLi, s-BuLi, LDA | NaH, KHMDS |
| Temperature | Higher temperatures (e.g., > -40 °C) | Low temperatures (e.g., -78 °C) |
| Electrophile | "Slow" electrophiles (e.g., alkyl halides) | "Fast" electrophiles (e.g., aldehydes, TMSCl) |
| Solvent | Tetrahydrofuran (THF) | Less coordinating solvents (e.g., toluene, hexanes) |
Troubleshooting Guide 3: Suspected Ring-Opening or Decomposition
Issue: After your reaction with a strong base, you observe a complex mixture of products by TLC or LC-MS, none of which correspond to the expected product or starting material. This may indicate decomposition of the heterocyclic core.
Potential Causes & Solutions:
-
Harsh Reaction Conditions:
-
Causality: Prolonged exposure to very strong bases (e.g., n-BuLi) at elevated temperatures can lead to non-specific reactions and decomposition of the pyrrolo[2,3-b]pyrazine ring system. While direct evidence for base-mediated ring-opening of this specific scaffold is limited in the literature, it remains a possibility under forcing conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest practical temperature.
-
Shorten the Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Use a Milder Base: If possible, switch to a less aggressive base like NaH or even an inorganic base like potassium carbonate if the N-H proton is sufficiently acidic for your intended transformation.
-
-
-
Reaction with Solvent:
-
Causality: Some strong bases can react with common aprotic polar solvents. For example, LDA can deprotonate THF, and n-BuLi can react with DMF, especially at non-cryogenic temperatures.
-
Troubleshooting Steps:
-
Choose an Inert Solvent: Consider using a non-reactive solvent like toluene or diethyl ether if compatible with your reaction.
-
Maintain Low Temperatures: If using solvents like THF or DMF with strong bases, always maintain a low temperature (-78 °C) to minimize side reactions with the solvent.
-
-
Workflow for Diagnosing and Mitigating Decomposition
Sources
Technical Support Center: Scale-Up Synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support center for the scale-up synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the challenges encountered during the large-scale production of this important heterocyclic building block. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the successful and efficient scale-up of your synthesis.
I. Introduction to the Synthesis and Scale-Up Challenges
The 5H-pyrrolo[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The target molecule, this compound, serves as a crucial intermediate for further functionalization. While laboratory-scale synthesis may be straightforward, scaling up production presents a unique set of challenges. These include maintaining reaction efficiency, controlling exotherms, minimizing byproduct formation, and ensuring product purity and consistency. This guide will address these critical aspects in a practical, question-and-answer format.
II. General Synthetic Approach
The synthesis of this compound typically involves a two-stage process: first, the construction of the 6-methyl-5H-pyrrolo[2,3-b]pyrazine core, followed by a selective bromination at the 2-position.
Caption: General synthetic workflow for this compound.
III. Troubleshooting and FAQs: Synthesis of the 6-methyl-5H-pyrrolo[2,3-b]pyrazine Core
The initial formation of the heterocyclic core is a critical foundation for the entire synthesis. Issues at this stage can lead to significant downstream problems.
Q1: We are observing low yields during the cyclization to form the pyrrolo[2,3-b]pyrazine core at a larger scale. What are the likely causes and solutions?
A1: Low yields during scale-up of cyclization reactions are often multifactorial. Here's a breakdown of potential issues and mitigation strategies:
-
Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution and localized hot or cold spots. This can affect reaction kinetics and promote side reactions.
-
Troubleshooting:
-
Ensure adequate agitation to promote homogeneity.
-
Use a jacketed reactor with a reliable temperature control unit.
-
Consider a slower, controlled addition of reagents to manage any exotherms.
-
-
-
Choice of Base and Solvent: The selection of the base and solvent is critical and can behave differently at scale. A patent for a similar compound suggests that using milder alkaline reagents like sodium tert-butoxide can reduce byproducts and improve yield compared to stronger bases like sodium hydride[1].
-
Troubleshooting:
-
If using a strong, heterogeneous base like NaH, ensure efficient stirring to prevent clumping and localized high concentrations.
-
Evaluate alternative, milder bases such as potassium carbonate or organic bases (e.g., DBU) in a small-scale trial before scaling up.
-
Ensure your solvent is anhydrous, as water can quench reagents and participate in side reactions.
-
-
-
Atmospheric Control: Many cyclization reactions are sensitive to air and moisture.
-
Troubleshooting:
-
Inert atmosphere (nitrogen or argon) is crucial. Ensure your reactor is properly purged and maintained under a positive pressure of inert gas.
-
-
Q2: We are seeing an increase in impurities after the core synthesis on a larger batch. How can we identify and minimize these?
A2: Impurity profiles often change on scale-up. Common impurities can arise from starting materials, side reactions, or degradation.
-
Common Side Reactions: Incomplete cyclization, over-alkylation, or dimerization can be more prevalent at higher concentrations and longer reaction times typical of scale-up.
-
Troubleshooting:
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like TLC, HPLC, or UPLC to monitor the reaction progress and detect the formation of impurities in real-time.
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. A slight excess of one reagent may be beneficial on a small scale but can lead to significant byproduct formation at a larger scale.
-
Temperature Control: As mentioned, precise temperature control is vital to prevent side reactions that may have higher activation energies.
-
-
| Parameter | Lab Scale (1g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Reaction Time | Typically shorter | Often longer due to slower additions and heating/cooling | Monitor reaction to completion to avoid incomplete conversion or degradation. |
| Temperature Control | Easier to maintain | More challenging, risk of exotherms | Use appropriate reactor technology and consider controlled addition rates. |
| Stirring Efficiency | High | Can be variable | Ensure adequate mixing to maintain homogeneity and heat transfer. |
| Base Equivalents | May be used in larger excess | Should be optimized to minimize waste and side reactions | Titrate the starting material to determine the exact amount of base needed. |
IV. Troubleshooting and FAQs: Selective Bromination
The bromination of the 6-methyl-5H-pyrrolo[2,3-b]pyrazine core at the 2-position is a key step that requires careful control to ensure high selectivity and avoid over-bromination.
Q3: During the scale-up of our bromination step, we are observing the formation of di-brominated and other brominated impurities. How can we improve the selectivity for the 2-bromo product?
A3: Achieving mono-selectivity in bromination reactions on a large scale can be challenging. The electron-rich nature of the pyrrolo[2,3-b]pyrazine ring system makes it susceptible to multiple brominations.
-
Choice of Brominating Agent: The reactivity of the brominating agent is a key factor.
-
Troubleshooting:
-
While elemental bromine is inexpensive, it is highly reactive and can be difficult to control on a large scale, often leading to over-bromination.
-
Consider using a milder brominating agent like N-Bromosuccinimide (NBS). NBS is a solid, making it easier to handle than liquid bromine, and its use can often improve selectivity. The use of alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been reported to be effective and atom-economical in other systems[2].
-
-
-
Reaction Conditions: Temperature and addition rate are critical parameters.
-
Troubleshooting:
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to control the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent slowly and sub-surface if possible to avoid localized high concentrations.
-
Solvent Choice: A non-polar, aprotic solvent is often preferred to moderate the reactivity of the brominating agent.
-
-
Caption: Troubleshooting workflow for improving selectivity in the bromination step.
Q4: The work-up and purification of the final product are proving difficult at scale, with product losses and purity issues. What are some recommended procedures?
A4: A robust and scalable purification strategy is essential.
-
Work-up:
-
Quenching: The reaction should be quenched carefully, for example, with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any excess brominating agent.
-
Extraction: Use a suitable organic solvent for extraction. Dichloromethane is commonly mentioned in related syntheses[3]. Ensure sufficient phase separation time and perform multiple extractions to maximize recovery.
-
-
Purification:
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.
-
Solvent Screening: Perform a systematic solvent screen to find a suitable solvent or solvent system that provides good recovery and high purity.
-
Controlled Cooling: Implement a controlled cooling profile during crystallization to obtain a consistent crystal size and morphology, which will aid in filtration and drying.
-
-
Column Chromatography: While effective at the lab scale, flash column chromatography can be costly and time-consuming to scale up[3]. It should be considered a secondary option if crystallization fails to provide the desired purity. If necessary, investigate automated flash chromatography systems designed for larger scales.
-
V. Safety Considerations for Scale-Up
Scaling up chemical reactions introduces new safety hazards that must be addressed.
-
Exothermic Reactions: Both the cyclization and bromination steps can be exothermic. A proper thermal hazard assessment should be conducted before scale-up. Ensure that the cooling capacity of the reactor is sufficient to handle the heat generated by the reaction.
-
Reagent Handling:
-
Sodium Hydride: If used, NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.
-
Bromine/Brominating Agents: Bromine and many brominating agents are toxic and corrosive. Use appropriate personal protective equipment (PPE) and handle them in a well-ventilated area or a closed system. The use of continuous flow reactors can offer safety advantages when handling hazardous reagents like bromine[4].
-
-
Pressure Management: Ensure the reactor is equipped with appropriate pressure relief devices, especially when heating reactions or if there is a potential for gas evolution.
VI. Summary of Key Recommendations for Successful Scale-Up
-
Process Understanding: Thoroughly understand the reaction mechanism and potential side reactions before scaling up.
-
Material Characterization: Ensure the purity and specifications of all starting materials and reagents.
-
Optimize Reaction Conditions: Carefully optimize parameters such as temperature, concentration, and addition rates at the lab scale before moving to a larger scale.
-
In-Process Controls: Implement reliable in-process controls to monitor reaction progress and quality.
-
Purification Strategy: Develop a robust, scalable purification method, with a preference for crystallization over chromatography.
-
Safety First: Conduct a thorough safety review and risk assessment for all stages of the scaled-up process.
By carefully considering these factors and proactively addressing the challenges outlined in this guide, researchers and production chemists can significantly improve the likelihood of a successful, safe, and efficient scale-up synthesis of this compound.
VII. References
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Selectivity Profile of 5H-pyrrolo[2,3-b]pyrazine Derivatives as FGFR Kinase Inhibitors
This guide provides an in-depth comparison of the selectivity profile of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives, which have emerged as a promising scaffold for the development of potent and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery. We will delve into the structure-activity relationships (SAR) and the detailed selectivity of a lead compound, supported by experimental data and methodologies, to provide a comprehensive understanding of this chemical series.
Introduction: The 5H-pyrrolo[2,3-b]pyrazine Scaffold in Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure is amenable to substitutions at various positions, allowing for the fine-tuning of potency and selectivity against specific kinase targets. Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention.[1] This guide focuses on a series of derivatives developed from a 3-bromo-5H-pyrrolo[2,3-b]pyrazine starting point, which have demonstrated significant potential as FGFR inhibitors.[2]
Comparative Analysis of FGFR1 Inhibition
A series of 5H-pyrrolo[2,3-b]pyrazine derivatives were synthesized and evaluated for their enzymatic activity against FGFR1. The core scaffold was modified at the 3-position and the 5-position to explore the structure-activity relationship.
Initial Optimization and a Key Insight
Initial efforts focused on modifying a hit compound from a c-Met inhibitor project. A key strategic decision was to replace a 1H-pyrazolo[4,3-b]pyridine scaffold with the 5H-pyrrolo[2,3-b]pyrazine core, which led to a notable increase in FGFR1 binding activity.[2] This highlights the importance of the core heterocyclic system in establishing potent interactions with the kinase hinge region.
Structure-Activity Relationship at the 3-Position
Starting with a 3-bromo-5H-pyrrolo[2,3-b]pyrazine intermediate, various aryl and heteroaryl groups were introduced at the 3-position via Suzuki coupling. The inhibitory activities of these derivatives against FGFR1 are summarized in Table 1.
Table 1: FGFR1 Enzymatic Activity of 3-Substituted 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound | R Group at 3-position | FGFR1 Inhibition (%) @ 100 nM | IC50 (nM) |
| 9 | 1-Methyl-1H-pyrazol-4-yl | 75.3 | - |
| 10 | 1-Ethyl-1H-pyrazol-4-yl | 68.2 | - |
| 13 | 1H-Pyrazol-4-yl | >90% @ 10 nM | 0.6 |
| 14 | 1-Isopropyl-1H-pyrazol-4-yl | 45.1 | - |
| 15 | 1-Cyclopropyl-1H-pyrazol-4-yl | 55.7 | - |
Data sourced from Jiang et al., 2018.[2]
A key finding from this series was the remarkable potency of Compound 13 , which bears an unsubstituted pyrazole ring at the 3-position. This derivative exhibited a significantly lower IC50 value compared to its N-substituted counterparts, suggesting that the unsubstituted pyrazole provides optimal interactions within the ATP-binding pocket of FGFR1.
Selectivity Profile of the Lead Compound
To assess the selectivity of the most potent compound, Compound 13 was profiled against a panel of 40 kinases at a concentration of 1 µM.
Kinase Panel Profiling
The results of the kinase panel screening are presented in Table 2, showcasing the high selectivity of Compound 13 for the FGFR family.
Table 2: Kinase Panel Profiling of Compound 13
| Kinase | Inhibition (%) @ 1 µM |
| FGFR1 | 98 |
| FGFR2 | 97 |
| FGFR3 | 95 |
| FGFR4 | 89 |
| VEGFR2 | 35 |
| LCK | 28 |
| SRC | 22 |
| EGFR | 15 |
| c-Met | 12 |
| ... (other kinases) | <10 |
Data represents a selection of kinases from the panel for illustrative purposes, sourced from Jiang et al., 2018.[2]
The data clearly demonstrates that Compound 13 is a highly selective inhibitor of the FGFR family, with significantly lower activity against other kinases, including the closely related VEGFR2. This selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and improve the safety profile.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the key experimental protocols are detailed below.
General Synthesis of 3-Substituted 5H-pyrrolo[2,3-b]pyrazine Derivatives
The synthesis of the target compounds started from 3-bromo-5H-pyrrolo[2,3-b]pyrazine. The general synthetic scheme is depicted below.
Caption: General workflow for the synthesis of 3-substituted derivatives.
Step-by-step protocol for a representative Suzuki coupling:
-
To a solution of 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water) is added the corresponding boronic acid or ester (1.2 equivalents).
-
A palladium catalyst, such as Pd(dppf)Cl2 (0.05 equivalents), and a base, such as K2CO3 (3 equivalents), are added to the mixture.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired 3-substituted 5H-pyrrolo[2,3-b]pyrazine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against FGFR1 was determined using a standard enzymatic assay.
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-step protocol for the FGFR1 enzymatic assay:
-
Recombinant human FGFR1 kinase domain is incubated with the test compound at various concentrations in an assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the substrate (e.g., poly(Glu, Tyr)4:1) and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Conclusion and Future Perspectives
The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a valuable starting point for the development of potent and selective FGFR inhibitors. The structure-activity relationship studies revealed that substitution at the 3-position of the pyrrolopyrazine ring is critical for achieving high potency, with an unsubstituted pyrazole ring being the optimal moiety for FGFR1 inhibition. The lead compound, Compound 13 , demonstrated excellent selectivity for the FGFR family over a broad panel of other kinases.
These findings provide a strong rationale for the further development of this series of compounds as potential therapeutic agents for cancers driven by aberrant FGFR signaling. Future work could focus on optimizing the pharmacokinetic properties of these derivatives to enhance their drug-like characteristics while maintaining their impressive potency and selectivity profile.
References
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689. [Link]
-
Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(11), 1935. [Link]
Sources
A Comparative Guide to the Suzuki Coupling Reactivity of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine and Other Bromoheterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] The choice of the halide coupling partner is a critical parameter that significantly influences reaction efficiency and overall yield. This guide provides an in-depth comparative analysis of the Suzuki coupling reactivity of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, against other commonly employed bromoheterocycles such as 2-bromopyridine, 2-bromothiophene, and 2-bromofuran. By examining the interplay of electronic and steric factors, this document aims to provide researchers with a predictive framework for reaction outcomes and a practical guide to experimental design.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the bromoheterocycle, forming a palladium(II) intermediate. This is often the rate-determining step and is highly sensitive to the electronic properties and steric environment of the halide.
-
Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, the organic group from the boron is transferred to the palladium(II) center, displacing the halide.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Sources
A Comparative Analysis of the 5H-Pyrrolo[2,3-b]pyrazine Scaffold and its Analogs in Kinase Inhibition
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors continues to drive therapeutic innovation, particularly in oncology. The inherent structural diversity of heterocyclic scaffolds provides a fertile ground for the design of novel therapeutics that can overcome challenges such as drug resistance and off-target toxicity. Among these, the 5H-pyrrolo[2,3-b]pyrazine core, a bioisostere of purine, has emerged as a "privileged" scaffold, demonstrating significant potential in the development of inhibitors targeting various kinase families. This guide provides an in-depth, objective comparison of the biological activity of derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold, with a particular focus on the role of key intermediates like 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine, and contrasts their performance with that of structurally related scaffolds.
The 5H-Pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Platform for Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold, also known as 7-azaindole, has garnered considerable attention as a core structural motif in the design of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. The pyrrolo[2,3-b]pyrazine core has been successfully employed in the development of inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), and others.[1]
A key synthetic intermediate that highlights the versatility of this scaffold is This compound . While this specific compound may not exhibit potent biological activity itself, its strategic functionalization at the 2-bromo position allows for the introduction of a diverse array of substituents, profoundly influencing the potency and selectivity of the final compounds. This strategic derivatization is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
Comparative Analysis with Structurally Related Scaffolds
The efficacy of a scaffold in drug design is often best understood through comparison with its structural analogs. Here, we evaluate the 5H-pyrrolo[2,3-b]pyrazine core against other prominent heterocyclic scaffolds in the context of kinase inhibition.
Pyrrolo[2,3-b]pyrazine vs. Pyrazolo[4,3-b]pyridine and Pyrrolo[3,2-b]pyridine
Structure-based drug design efforts have demonstrated the superiority of the 5H-pyrrolo[2,3-b]pyrazine scaffold over its isosteres in certain kinase targets. For instance, in the development of FGFR1 inhibitors, a switch from a 1H-pyrazolo[4,3-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine scaffold resulted in a significant enhancement of binding activity.[1][2] This improvement is attributed to more favorable interactions within the ATP-binding pocket. Conversely, replacing the 5H-pyrrolo[2,3-b]pyrazine core with a 1H-pyrrolo[3,2-b]pyridine ring led to a slight decrease in binding activity against FGFR1.[2]
Table 1: Comparative FGFR1 Inhibition of Different Scaffolds
| Scaffold | Compound Example | FGFR1 Inhibition (%) @ 10 µM | Reference |
| 1-Sulfonylpyrazolo[4,3-b]pyridine | Compound 4 | 87.8 | [2] |
| 1H-Pyrrolo[3,2-b]pyridine | Compound 8 | Slightly decreased vs. Cmpd 4 | [2] |
| 5H-Pyrrolo[2,3-b]pyrazine | Compound 9 | >90% @ 1 µM | [2] |
Pyrrolo[2,3-b]pyrazine vs. Pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine scaffold, another 7-deazapurine analog, is a well-established core in several FDA-approved kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete with ATP. Both the pyrrolo[2,3-b]pyrazine and pyrrolo[2,3-d]pyrimidine scaffolds have been successfully utilized to develop potent kinase inhibitors, and the choice between them often depends on the specific kinase target and the desired selectivity profile. The additional nitrogen atom in the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine scaffold can offer different hydrogen bonding opportunities compared to the pyrazine ring, which can be exploited to achieve selectivity.
The Impact of Substitution: A Deeper Dive into SAR
The biological activity of the 5H-pyrrolo[2,3-b]pyrazine scaffold is critically dependent on the nature and position of its substituents. As exemplified by the derivatization of the 2-bromo intermediate, modifications at this position can lead to the discovery of highly potent and selective inhibitors. For example, the introduction of an acrylamide group at the 2-position of the pyrrolopyrazine core has been shown to lead to irreversible FGFR inhibitors with IC50 values in the low nanomolar range.[3]
Furthermore, substitutions on the pyrazole moiety, often introduced via Suzuki coupling at the bromo-position, can form crucial interactions with the kinase. For instance, an unsubstituted pyrazole ring was found to be optimal for FGFR1 inhibition in one study, with the nitrogen atom of the pyrazole forming a salt bridge with Asp641, dramatically increasing binding affinity.[1]
Signaling Pathways and Experimental Workflows
A thorough understanding of the targeted signaling pathways and the experimental methodologies used to assess inhibitor activity is paramount for drug development professionals.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.
Caption: General workflow for kinase inhibitor screening.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.
In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and provides a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant FGFR kinase
-
Kinase substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of FGFR kinase solution.
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with aberrant FGFR signaling (e.g., KG-1)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its favorable interactions with the kinase hinge region, coupled with the vast potential for synthetic modification, make it a versatile core for generating potent and selective drug candidates. As demonstrated by the comparative analysis, the strategic choice of the core scaffold and the careful design of substituents are critical for achieving the desired biological activity. The use of robust and validated experimental protocols is essential to accurately assess the performance of these compounds and guide the drug discovery process. The continued exploration of the 5H-pyrrolo[2,3-b]pyrazine chemical space is poised to deliver the next generation of targeted cancer therapies.
References
-
Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
Xiong, B., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. [Link]
-
Dehnavi, G. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2533-2554. [Link]
-
Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 543. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Singh, S., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 261, 115797. [Link]
-
Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
-
Xiong, B., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. Acta Pharmaceutica Sinica B, 9(2), 351–368. [Link]
-
Al-Blewi, F. F., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 35-57. [Link]
-
Arnold, S. L. M., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases, 7(10), 2966–2973. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Retrieved from [Link]
- Google Patents. (n.d.). CN104530052A - 5H-Pyrrolo [2,3-B] pyrazine derivatives for kinase modulation, and indications therefor.
- Google Patents. (n.d.). US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
- Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
- Google Patents. (n.d.). USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds.
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A Guide to Validating 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine as a Privileged Scaffold for Kinase Inhibitors
This guide provides an in-depth validation of the 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold as a privileged structure for the development of novel kinase inhibitors. We will explore the rationale behind its selection, compare it with other established scaffolds, and provide detailed experimental protocols for its validation, grounded in scientific literature and field-proven insights.
The Concept of a "Privileged Scaffold" in Kinase Inhibitor Design
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets.[1][2] This concept is particularly powerful in kinase inhibitor discovery, where a vast and structurally related family of enzymes presents both opportunities for targeted therapy and challenges in achieving selectivity. The core idea is that these scaffolds possess the appropriate steric and electronic features to interact with conserved regions of the kinase ATP-binding pocket, while allowing for chemical modifications that can "tune" their potency and selectivity towards specific kinases.[3]
The 5H-pyrrolo[2,3-b]pyrazine core, an isostere of adenine (a key component of ATP), is an exemplary privileged scaffold.[4][5] Its derivatives have demonstrated inhibitory activity against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and Janus kinase 3 (JAK3).[6][7] This versatility makes it an attractive starting point for drug discovery campaigns.
This compound: A Strategically Designed Starting Point
The specific compound, this compound, is not just another derivative; it is a strategically designed starting point for library synthesis. The rationale for its design is twofold:
-
The Bromine Handle: The bromine atom at the 2-position is a key functional group for synthetic elaboration. It serves as a versatile "handle" for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to explore the solvent-exposed region of the kinase ATP-binding site. This is a common strategy to enhance potency and modulate selectivity.
-
The Methyl Group: The methyl group at the 6-position can provide beneficial steric interactions within the binding pocket of certain kinases, potentially enhancing selectivity or influencing the overall conformation of the inhibitor.
The combination of the privileged pyrrolo[2,3-b]pyrazine core with these strategic functional groups makes this compound an ideal scaffold for generating a diverse library of potential kinase inhibitors.
Comparative Analysis with Alternative Privileged Scaffolds
To understand the advantages of the this compound scaffold, it is useful to compare it with other well-established privileged scaffolds in kinase inhibitor design.
| Scaffold | Key Kinase Targets | Representative Approved Drug/Clinical Candidate | Advantages | Limitations |
| Pyrrolo[2,3-b]pyrazine | FGFR, JAK, BTK, ITK[6][7][8] | (Derivatives in clinical development) | Versatile, synthetically tractable, mimics ATP structure.[5][9] | Can have broad activity, requiring careful optimization for selectivity. |
| Pyrazolo[3,4-d]pyrimidine | Bcr-Abl, JAK, SRC[3] | Ruxolitinib (JAK1/2) | Well-established, proven clinical success, good drug-like properties.[3] | Extensive patent landscape can be challenging to navigate. |
| Imidazo[1,2-b]pyridazine | ALK, MET, ROS1[3] | Crizotinib (ALK/ROS1/MET) | High potency against specific receptor tyrosine kinases.[3] | May have a more limited spectrum of activity compared to other scaffolds. |
| Indazole | B-Raf, MEK, VEGFR[3] | Encorafenib (B-Raf) | Potent and selective inhibitors have been developed.[3] | Can be synthetically more complex to elaborate. |
Experimental Validation Workflow
The following section outlines a comprehensive workflow for validating a novel kinase inhibitor derived from the this compound scaffold.
Caption: Experimental workflow for the validation and optimization of kinase inhibitors derived from the this compound scaffold.
Synthesis of the Core Scaffold
While the exact synthesis of this compound is proprietary, a general approach for a related compound, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is available in the literature and patents.[10][11][12] This typically involves the cyclization of a substituted aminopyrazine precursor. The tosyl group serves as a protecting group for the pyrrole nitrogen and can be removed in a subsequent step.
General Synthetic Protocol (Illustrative for 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine):
-
Starting Material: 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine.
-
Cyclization and Protection: The starting material is dissolved in a suitable solvent like N,N-dimethylacetamide. A mild base, such as sodium tert-butoxide, is added, and the mixture is heated.[11]
-
Tosylation: After cooling, p-toluenesulfonyl chloride is added to the reaction mixture to protect the pyrrole nitrogen.[11]
-
Workup and Purification: The reaction is quenched, and the product is isolated through filtration and recrystallization to yield 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine.[11]
In Vitro Kinase Inhibition Assay (Example: FGFR1)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates inhibition of the kinase.
Protocol:
-
Reagents:
-
Recombinant human FGFR1 kinase.
-
Poly(Glu, Tyr) 4:1 substrate.
-
ATP.
-
Test compounds (derived from the scaffold) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Procedure:
-
Prepare a reaction buffer containing the kinase and substrate.
-
Add 2 µL of test compound at various concentrations (typically a 10-point dose-response curve) to a 384-well plate.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Line: NCI-H1581 (a human lung adenocarcinoma cell line with FGFR1 amplification).
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) Exploration
The this compound scaffold offers several positions for chemical modification to improve potency and selectivity.
Caption: Key positions on the this compound scaffold for SAR exploration. Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure in a real application.
A systematic exploration of these positions by synthesizing and testing a library of analogs will reveal the SAR and guide the optimization of lead compounds. For instance, studies on related pyrrolo[2,3-b]pyrazine scaffolds have shown that modifications at the 2-position can dramatically increase binding activity against kinases like FGFR1.[9]
Conclusion
The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its inherent "privileged" nature, combined with strategically placed functional groups for synthetic elaboration, provides a robust platform for generating diverse chemical libraries. The experimental workflows detailed in this guide offer a clear and validated path for identifying and optimizing potent and selective kinase inhibitors based on this versatile scaffold. By integrating rational design, systematic SAR exploration, and rigorous biological testing, researchers can leverage the full potential of this scaffold to develop next-generation targeted therapies.
References
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Cui, W., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 727. Available at: [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]
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El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 31-50. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. Available at: [Link]
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Gao, H., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 543. Available at: [Link]
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Gao, H., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b] pyrazine as Novel FGFR Inhibitors. Preprints.org. Available at: [Link]
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MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed Central. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2014). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Topics in Medicinal Chemistry, 14(13), 1527-1547. Available at: [Link]
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Royal Society of Chemistry. (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
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ResearchGate. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. Retrieved from [Link]
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ResearchGate. (n.d.). Privileged scaffolds in lead generation. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3- dicarbonitrile with S, N, and O Nucleophiles. Synthesis of Octa( propoxymethyl) Azaphthalocyaninato Magnesium. Retrieved from [Link]
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ACS Publications. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. Chemical Reviews, 114(19), 9363-9418. Available at: [Link]
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Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-Based Inhibitors
This guide provides an in-depth analysis of the cross-reactivity profile of kinase inhibitors based on the 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at on-target and off-target activities, supported by experimental data and methodologies, to facilitate informed decisions in drug discovery projects.
Introduction: The Versatile 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its utility in developing potent inhibitors against a range of protein kinases. Its structural features allow for strategic modifications to achieve desired potency and selectivity. This guide focuses on derivatives containing a 2-bromo and a 6-methyl substitution, exploring their primary target engagement and, critically, their interactions with other kinases—a phenomenon known as cross-reactivity. Understanding this profile is paramount for predicting potential therapeutic efficacy and anticipating off-target side effects.
Derivatives of this scaffold have been notably developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that are key targets in oncology.[1][2] However, the inherent structural similarities within the human kinome make cross-reactivity a significant consideration. The 5H-pyrrolo[2,3-b]pyrazine scaffold has also been reported to show activity against other kinases, including Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and Janus kinase 3 (JAK3).[1][3]
Primary Target Profile: FGFR Inhibition
The primary therapeutic targets for many 5H-pyrrolo[2,3-b]pyrazine-based inhibitors are the Fibroblast Growth Factor Receptors (FGFR1-4). Aberrant FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention.[4] The development of selective and potent FGFR inhibitors is an active area of research, with several small molecules advancing into clinical trials.[1]
Signaling Pathway Context: FGFR
Below is a simplified representation of the canonical FGFR signaling pathway, which is activated upon ligand binding, leading to receptor dimerization, autophosphorylation, and the subsequent activation of downstream pathways like RAS-MAPK and PI3K-AKT that drive cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and the point of intervention for pyrrolo[2,3-b]pyrazine-based inhibitors.
Known Cross-Reactivity Profile
While potent against FGFRs, the this compound scaffold exhibits cross-reactivity with several other kinases. This is not uncommon, as the ATP-binding pocket, the target of most kinase inhibitors, is conserved across the kinome. The table below summarizes the known primary targets and key off-targets for this inhibitor class.
| Target Kinase Family | Specific Kinase | Potency (IC50) Range | Reference |
| Primary Target | |||
| Receptor Tyrosine Kinase | FGFR1 | Low nM | [1][2] |
| Known Off-Targets | |||
| Tec Family Kinase | BTK (Bruton's Tyrosine Kinase) | Sub-µM to µM | [1] |
| Non-receptor Tyrosine Kinase | FAK (Focal Adhesion Kinase) | Sub-µM to µM | [1] |
| Janus Kinase | JAK3 | Sub-µM to µM | [1][3] |
| Tec Family Kinase | ITK (Interleukin-2-inducible T-cell kinase) | Sub-µM to µM | [3] |
This off-target activity can be either detrimental, leading to toxicity, or potentially beneficial, resulting in a polypharmacological profile that could enhance therapeutic efficacy in certain contexts. For example, dual inhibition of ITK and JAK3 has been explored for autoimmune disorders.[3]
Comparative Analysis with Alternative Scaffolds
To contextualize the selectivity of the this compound core, it is useful to compare it with other kinase inhibitor scaffolds.
| Scaffold | Primary Target(s) | Key Advantages | Key Liabilities / Off-Targets |
| 5H-pyrrolo[2,3-b]pyrazine | FGFR | High potency, established synthetic routes | BTK, FAK, JAK3 cross-reactivity |
| Pyrrolo[2,3-d]pyrimidine | CSF1R, RET, VEGFR2 | High selectivity for specific RTKs possible | Can have activity against other PDGFR family kinases |
| Pyrazino[2,3-b]pyrazine | mTOR | Potent mTOR inhibition | Development challenges for selectivity over PI3K |
| Aminopyrazine | CK2, PIM | Can achieve dual inhibition profiles | Often requires significant optimization for selectivity |
This comparison highlights that while the 5H-pyrrolo[2,3-b]pyrazine scaffold is a potent starting point for FGFR inhibitors, achieving high selectivity requires careful structure-activity relationship (SAR) studies. The 2-bromo substituent serves as a key handle for synthetic elaboration, allowing for the exploration of chemical space to modulate this selectivity profile.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of inhibitor selectivity is crucial. Here, we outline two fundamental experimental workflows for characterizing the cross-reactivity of a novel this compound-based inhibitor.
Workflow for Kinome-Wide Profiling
The following diagram illustrates a typical workflow for broadly assessing inhibitor selectivity across the human kinome.
Caption: A generalized workflow for large-scale kinase inhibitor profiling to determine cross-reactivity.
Protocol 1: Broad Kinome Profiling (Competitive Binding Assay)
This protocol is based on the principle of measuring the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Objective: To identify all potential kinase targets of a test inhibitor at a given concentration.
Methodology:
-
Compound Preparation: Solubilize the this compound derivative in 100% DMSO to create a 100X stock solution.
-
Assay Plate Preparation: Prepare assay plates containing individual DNA-tagged kinases from a comprehensive panel (e.g., KINOMEscan® by DiscoveRx).
-
Competition Assay:
-
Add the test compound to the kinase-tagged beads at a final screening concentration (e.g., 1 µM).
-
Add a fixed concentration of an immobilized, broad-spectrum kinase inhibitor (the probe).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Quantification:
-
Wash the beads to remove unbound components.
-
Quantify the amount of kinase bound to the solid support using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis:
-
Calculate the percent inhibition (% Inhibition) for each kinase by comparing the signal in the presence of the test compound to a DMSO vehicle control.
-
A lower signal indicates that the test compound has displaced the probe, signifying a binding interaction.
-
Plot the results to visualize the selectivity profile. Hits are typically defined as kinases showing >90% inhibition.
-
Trustworthiness: This system is self-validating as it directly measures a binding event. The use of a large, standardized panel of kinases ensures comprehensive and reproducible results, allowing for direct comparison between different compounds.
Protocol 2: Cellular Target Engagement Assay (CETSA)
This protocol validates that the inhibitor binds to its intended target(s) in a physiological context (i.e., within a living cell).
Objective: To confirm target engagement and assess relative binding affinity in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing FGFR) with the test inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures. Target proteins will denature and aggregate at a specific temperature.
-
Fractionation: Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification:
-
Collect the soluble fraction.
-
Quantify the amount of the target kinase (e.g., FGFR) and known off-targets (e.g., JAK3) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each inhibitor concentration.
-
Ligand-bound proteins are stabilized and will denature at a higher temperature. This "thermal shift" indicates target engagement.
-
Generate isothermal dose-response curves at a fixed temperature to determine the cellular EC50, a measure of target engagement potency.
-
Expertise & Experience: The choice of CETSA is based on the need to bridge the gap between in vitro biochemical assays and in vivo efficacy. It provides evidence that the compound can penetrate the cell membrane and bind to its target in the complex cellular milieu, a critical step in drug development.
Conclusion and Future Directions
Inhibitors based on the this compound scaffold are potent agents against FGFR kinases. However, a thorough understanding of their cross-reactivity is essential for their advancement as therapeutic agents. Kinome-wide screening reveals a tendency for off-target activity against kinases such as BTK, FAK, and JAK3.
Future drug development efforts should focus on leveraging the 2-bromo position for synthetic modifications aimed at enhancing selectivity. By systematically exploring the structure-activity relationships governing both on-target and off-target interactions, it is possible to engineer next-generation inhibitors with improved safety profiles and optimized therapeutic windows. The experimental protocols detailed in this guide provide a robust framework for validating these efforts.
References
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Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]
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Wang, X., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints. [Link]
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Haugsten, E. M., et al. (2010). The FGFR network. Sub-cellular biochemistry, 59, 41–66. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-6-Methyl-5H-pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors
For researchers and scientists navigating the complex landscape of drug discovery, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, particularly in the realm of kinase inhibition. Its unique electronic and structural properties make it an ideal backbone for developing potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from a key intermediate: 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine. We will explore how modifications to this core structure influence biological activity, delve into the synthetic strategies for analog generation, and contextualize these findings within relevant signaling pathways.
The Significance of the 5H-pyrrolo[2,3-b]pyrazine Core
The 5H-pyrrolo[2,3-b]pyrazine core is an analog of purine, the fundamental building block of nucleic acids. This structural mimicry allows it to effectively compete with ATP for binding to the active site of various kinases. The nitrogen atoms within the pyrazine ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[1] The pyrrolo[2,3-b]pyrazine scaffold has demonstrated remarkable versatility, with derivatives showing inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[2][3][4]
Studies have shown that transitioning from other heterocyclic systems, such as 1H-pyrazolo[4,3-b]pyridine, to the 5H-pyrrolo[2,3-b]pyrazine scaffold can dramatically increase the binding activity against kinases like FGFR1.[3][5] This underscores the importance of this specific bicyclic system in designing effective kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis of 2-Substituted 6-Methyl-5H-pyrrolo[2,3-b]pyrazine Analogs
The this compound core serves as a versatile starting point for generating a diverse library of analogs, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom at the 2-position provides a reactive handle for introducing a wide array of substituents, allowing for a systematic exploration of the SAR. The methyl group at the 6-position is often retained to maintain favorable interactions within the kinase binding pocket.
The following table summarizes the general SAR trends observed for modifications at the 2-position of the 6-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold, based on data compiled from studies on analogous pyrrolopyrazine kinase inhibitors.
| Modification at 2-Position | General Effect on Kinase Inhibitory Activity (e.g., FGFR1) | Rationale |
| Small, unsubstituted aryl groups (e.g., phenyl) | Moderate to good activity | Can form favorable pi-stacking interactions within the ATP binding pocket. |
| Aryl groups with electron-donating substituents (e.g., methoxy) | Generally increased activity | Can enhance electronic interactions and potentially form additional hydrogen bonds. |
| Aryl groups with electron-withdrawing substituents (e.g., chloro, fluoro) | Variable activity, often maintained or slightly decreased | Can influence the overall electronic properties of the inhibitor and its interaction with the target. |
| Heteroaryl groups (e.g., pyrazole, pyridine) | Often potent activity | The nitrogen atoms in the heteroaryl ring can act as additional hydrogen bond acceptors, leading to stronger binding. An unsubstituted pyrazole ring has been shown to be highly effective.[5] |
| Small alkyl groups | Generally lower activity | Lack the extensive interactions (e.g., pi-stacking) that larger aromatic groups can provide. |
| Bulky substituents | Decreased activity | Can introduce steric hindrance, preventing optimal binding within the kinase active site. |
It is crucial to note that these are general trends, and the optimal substituent will vary depending on the specific kinase target and the overall structure of the inhibitor.
Experimental Protocols
Synthesis of 2-Aryl-6-methyl-5H-pyrrolo[2,3-b]pyrazine Analogs via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 2-aryl analogs from the this compound starting material.
Step 1: Reaction Setup
-
To a reaction vessel, add this compound (1 equivalent).
-
Add the desired arylboronic acid (1.1-1.5 equivalents).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 equivalents).
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 equivalents) or potassium carbonate.
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
Step 2: Reaction Execution
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to a temperature of 80-100 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methyl-5H-pyrrolo[2,3-b]pyrazine analog.
Kinase Inhibition Assay (Example: FGFR1)
Step 1: Reagent Preparation
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant human FGFR1 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
Step 2: Assay Procedure
-
Add the test compound dilutions to the wells of a microtiter plate.
-
Add the FGFR1 kinase and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
Step 3: Detection and Data Analysis
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing SAR and Experimental Workflow
The following diagrams illustrate key aspects of the SAR and the experimental workflow.
Caption: Key SAR findings for 2-substituted analogs.
Caption: General workflow for Suzuki coupling synthesis.
Signaling Pathway Context: The FGFR Signaling Cascade
Many 5H-pyrrolo[2,3-b]pyrazine analogs are potent inhibitors of FGFRs. Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target. Understanding this pathway is crucial for interpreting the biological effects of these inhibitors.
Caption: Simplified FGFR signaling pathway and inhibition.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationship, primarily through modifications at the 2-position, has revealed that the introduction of heteroaryl moieties often leads to the most potent compounds. The synthetic accessibility of these analogs via robust methods like the Suzuki-Miyaura coupling allows for rapid library generation and optimization. By understanding the key SAR principles and the underlying biological pathways, researchers can more effectively design and develop the next generation of targeted cancer therapeutics based on this versatile heterocyclic core.
References
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. Available at: [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. PubMed. Available at: [Link]
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A Head-to-Head Comparison of 5H-pyrrolo[2,3-b]pyrazine and 1H-pyrazolo[4,3-b]pyridine Scaffolds in Kinase Inhibition
An In-depth Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of kinase inhibitor design, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences potency, selectivity, and pharmacokinetic properties. Among the myriad of privileged structures, the 7-azaindole bioisosteres, 5H-pyrrolo[2,3-b]pyrazine and 1H-pyrazolo[4,3-b]pyridine, have emerged as versatile and effective hinge-binding motifs. This guide provides a detailed comparative analysis of these two scaffolds, leveraging experimental data to illuminate the nuanced differences in their efficacy, with a particular focus on their application as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
Introduction: Two Bioisosteric Scaffolds, Divergent Potential
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-deazapurine, and the 1H-pyrazolo[4,3-b]pyridine, a 7-azaindazole, are bicyclic aromatic systems that have garnered significant attention in medicinal chemistry. Their structural resemblance to the endogenous purine core of ATP allows them to function as effective ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region. While both scaffolds are valued for their synthetic tractability and ability to be readily functionalized, subtle differences in their electronic properties and hydrogen bonding patterns can lead to significant variations in biological activity.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a core component in inhibitors targeting a range of kinases, including Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), and ataxia telangiectasia and Rad3-related protein (ATR) kinase.[1] Similarly, the 1H-pyrazolo[4,3-b]pyridine core is present in numerous kinase inhibitors and other biologically active molecules. This guide will delve into a direct comparison of their performance when targeting the same kinase, providing a rationale for scaffold selection in drug design projects.
Comparative Efficacy: A Case Study in FGFR1 Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention. A key study in the development of FGFR inhibitors provides a direct comparison of the 5H-pyrrolo[2,3-b]pyrazine and 1H-pyrazolo[4,3-b]pyridine scaffolds.
In a structure-based drug design effort, researchers initiated their investigation with a series of 1-sulfonylpyrazolo[4,3-b]pyridines which exhibited moderate FGFR1 inhibitory activity.[1] Through a scaffold hopping approach, they systematically replaced the 1H-pyrazolo[4,3-b]pyridine core with 5H-pyrrolo[2,3-b]pyrazine. This strategic modification led to a notable enhancement in FGFR1 binding activity.[1]
One study reported that changing the scaffold to 5H-pyrrolo[2,3-b]pyrazine "dramatically increase[d] the binding activity" for FGFR1.[2] Another confirmed that this scaffold change can "increase the binding activity of FGFR1".[1]
Quantitative Analysis of FGFR1 Inhibition
The following table summarizes the in vitro enzymatic activity of structurally analogous compounds, highlighting the impact of the scaffold change on FGFR1 inhibition.
| Compound ID | Scaffold | R Group | FGFR1 Inhibition @ 1µM | FGFR1 IC50 (nM) |
| 5 | 1H-pyrazolo[4,3-b]pyridine | Phenylsulfonyl | - | - |
| 9 | 5H-pyrrolo[2,3-b]pyrazine | Phenylsulfonyl | >90% | - |
| 6 | 1H-pyrazolo[4,3-b]pyridine | (4-chlorophenyl)sulfonyl | - | - |
| 10 | 5H-pyrrolo[2,3-b]pyrazine | (4-chlorophenyl)sulfonyl | - | - |
| 13 | 5H-pyrrolo[2,3-b]pyrazine | (1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl | - | 3.0 |
| 29 | 5H-pyrrolo[2,3-b]pyrazine | (1-ethyl-1H-imidazol-4-yl)sulfonyl | - | 3.0 |
Data sourced from "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors".[1]
The data clearly indicates that the switch to the 5H-pyrrolo[2,3-b]pyrazine scaffold (compounds 9 and 10) resulted in a significant increase in FGFR1 inhibition compared to their 1H-pyrazolo[4,3-b]pyridine counterparts (compounds 5 and 6). Further optimization of the 5H-pyrrolo[2,3-b]pyrazine series led to the discovery of highly potent inhibitors, such as compounds 13 and 29, with IC50 values in the low nanomolar range.[1]
This enhancement in activity can be attributed to the altered electronic distribution and hydrogen bonding capacity of the 5H-pyrrolo[2,3-b]pyrazine ring system, which likely allows for more favorable interactions within the ATP-binding pocket of FGFR1.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the FGFR signaling pathway and the general workflow for evaluating the synthesized inhibitors.
Caption: Simplified FGFR Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
The following are representative protocols for the synthesis of a potent 5H-pyrrolo[2,3-b]pyrazine-based FGFR1 inhibitor and the subsequent biological evaluation.
Synthesis of 5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (Compound 13)
Step 1: Synthesis of 3-bromo-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
-
Suspend NaH (130 mg, 5.52 mmol) in dry DMF.
-
To this suspension, add 5-((1H-imidazol-4-yl)sulfonyl)-3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.5 g, 4.6 mmol) and stir the resulting mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-fluoroethane (0.41 mL, 5.52 mmol) to the reaction mixture and continue stirring at room temperature for an additional 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
Step 2: Suzuki Coupling to afford Compound 13
-
To a solution of 3-bromo-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.2 g, 3.2 mmol) in a mixture of 1,4-dioxane and water (3:1, 20 mL), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (745 mg, 3.84 mmol) and K2CO3 (1.32 g, 9.6 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl2 (130 mg, 0.16 mmol) to the reaction mixture.
-
Heat the reaction at 80 °C under an argon atmosphere for 4 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product, Compound 13.
FGFR1 Enzymatic Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of FGFR1. A common method is the ADP-Glo™ Kinase Assay.
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[3]
-
Dilute the FGFR1 enzyme, substrate (e.g., Poly(E,Y)4:1), and ATP to their final desired concentrations in the reaction buffer.
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (typically a serial dilution).
-
Add 2 µL of the diluted FGFR1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
KG-1 Cell Proliferation Assay
The KG-1 cell line, derived from a patient with acute myelogenous leukemia, is often used to assess the anti-proliferative effects of FGFR inhibitors.
-
Culture KG-1 cells in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with 20% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.[4]
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL.[4]
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence according to the manufacturer's protocol.
-
Calculate the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of viable cells against the logarithm of the compound concentration.
Conclusion
The direct comparison of 5H-pyrrolo[2,3-b]pyrazine and 1H-pyrazolo[4,3-b]pyridine scaffolds in the context of FGFR1 inhibition provides a compelling case for the former's superiority in this specific application. The experimental evidence demonstrates that the strategic substitution of a carbon with a nitrogen atom in the five-membered ring, transitioning from an azaindazole to a deazapurine, can significantly enhance binding affinity and inhibitory potency.
This guide underscores the importance of scaffold hopping and bioisosteric replacement in modern drug discovery. While both 5H-pyrrolo[2,3-b]pyrazine and 1H-pyrazolo[4,3-b]pyridine remain valuable scaffolds with broad applicability, this in-depth analysis provides a data-driven rationale for selecting 5H-pyrrolo[2,3-b]pyrazine when designing potent FGFR1 inhibitors. The provided protocols offer a practical framework for researchers to synthesize and evaluate novel compounds based on these privileged heterocyclic systems.
References
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Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available from: [Link]
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Jaime-Figueroa, S., et al. (2013). Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2522-2526. Available from: [Link]
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Wang, R., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. Available from: [Link]
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Zhang, Y., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 21(11), 1530. Available from: [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1148-1155. Available from: [Link]
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Liu, Q., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618. Available from: [Link]
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In Vivo Efficacy of 2-Bromo-6-Methyl-5H-pyrrolo[2,3-b]pyrazine Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: The Promise of the Pyrrolo[2,3-b]pyrazine Scaffold in Oncology
The 5H-pyrrolo[2,3-b]pyrazine core is recognized as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine moiety, the focus of this guide, represents a key intermediate in the synthesis of a new generation of targeted cancer therapeutics. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide range of chemical modifications through cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the in vivo efficacy of representative 5H-pyrrolo[2,3-b]pyrazine derivatives, supported by experimental data, to inform ongoing and future drug development efforts in this promising chemical space.
Mechanism of Action: Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have demonstrated potent inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] The FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, and angiogenesis.[3][4] However, aberrant activation of this pathway, through gene amplification, mutations, or fusions, is a known driver of tumorigenesis in a variety of solid tumors, including gastric, bladder, and lung cancers.[4][5] By selectively inhibiting FGFRs, these compounds can effectively shut down these oncogenic signals, leading to a reduction in tumor growth and proliferation.
FGFR Signaling Pathway Diagram
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyrazine derivatives.
In Vivo Efficacy: A Comparative Analysis
While specific in vivo data for a "2-bromo-6-methyl" substituted derivative is not yet publicly available, several closely related 5H-pyrrolo[2,3-b]pyrazine compounds have demonstrated significant anti-tumor efficacy in preclinical xenograft models. These studies provide a strong rationale for the continued development of this class of inhibitors.
Comparative In Vivo Performance of Representative 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Compound 35 | FGFR | SNU-16 Gastric Cancer Xenograft | 50 mg/kg, oral, daily | Significant tumor growth inhibition | [6] |
| Compound 10 | FGFR2/3 | SNU-16 Gastric Cancer Xenograft | Not specified, oral | Tumor stasis or regression | [7] |
| Standard of Care (for FGFR2-amplified Gastric Cancer) | |||||
| Chemotherapy (e.g., FOLFOX) | DNA replication | Gastric Cancer | Varies | Modest survival benefit | [8] |
| Ramucirumab (VEGFR2 mAb) + Paclitaxel | Angiogenesis | Gastric Cancer | Varies | Improved overall survival | [8] |
| Pembrolizumab (PD-1 inhibitor) | Immune checkpoint | MSI-H/dMMR Gastric Cancer | Varies | Durable responses in a subset of patients | [9] |
Analysis: The preclinical data for compounds 35 and 10 are highly encouraging, demonstrating that the 5H-pyrrolo[2,3-b]pyrazine scaffold can be optimized to yield potent in vivo anti-tumor activity.[6][7] In the SNU-16 gastric cancer model, which is characterized by FGFR2 amplification, these compounds were able to achieve significant tumor growth inhibition, and in the case of compound 10, even tumor regression.[7] This level of efficacy in a targeted patient population (FGFR-driven tumors) compares favorably to the broader, less targeted effects of standard-of-care chemotherapy.[8] While immune checkpoint inhibitors like pembrolizumab have shown remarkable success, their efficacy is limited to a subset of patients with specific biomarkers (MSI-H/dMMR).[9] Targeted therapies like the 5H-pyrrolo[2,3-b]pyrazine derivatives, therefore, represent a critical therapeutic strategy for patients with FGFR-amplified tumors who may not respond to other treatments.
Experimental Protocols: In Vivo Xenograft Studies
The following provides a generalized, yet detailed, protocol for assessing the in vivo efficacy of novel compounds, such as this compound derivatives, in a subcutaneous xenograft model. This protocol is based on standard methodologies reported in the literature.[10][11]
Workflow for In Vivo Efficacy Assessment
Caption: A typical workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., SNU-16 for FGFR2-amplified gastric cancer) under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the exponential growth phase using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer to determine cell viability (typically >95%).
-
Resuspend the final cell pellet in a sterile solution, such as a 1:1 mixture of PBS and Matrigel®, at the desired concentration for injection (e.g., 5 x 10^6 cells per 100 µL).[10]
-
-
Animal Handling and Tumor Implantation:
-
Utilize immunocompromised mice (e.g., athymic nude or NOD-SCID) to prevent rejection of the human tumor cells.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
-
-
Drug Administration and Efficacy Evaluation:
-
Prepare the this compound derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group according to the planned dosing schedule. The control group should receive the vehicle only.
-
Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity, respectively.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Statistically analyze the differences in tumor growth between the treatment and control groups to determine the in vivo efficacy of the compound.
-
Conclusion and Future Directions
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a highly promising platform for the development of potent and selective kinase inhibitors targeting the FGFR signaling pathway. The compelling in vivo efficacy demonstrated by representative compounds in preclinical cancer models provides a strong validation for this chemical class. The this compound core, with its strategic bromine handle, offers significant opportunities for further chemical optimization to enhance drug-like properties and tailor selectivity profiles. Future research should focus on synthesizing and evaluating novel derivatives with this core structure in a panel of in vivo models representing different FGFR-driven cancers. A thorough investigation of their pharmacokinetic and pharmacodynamic properties will be crucial for identifying lead candidates for clinical development. The ultimate goal is to translate the preclinical promise of these compounds into effective targeted therapies for cancer patients with high unmet medical needs.
References
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Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 584. [Link]
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Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. [Link]
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Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Biomedicine & Pharmacotherapy, 123, 109720. [Link]
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Dieci, M. V., et al. (2019). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research, 25(16), 4873-4883. [Link]
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Xie, Y., et al. (2020). Therapeutic Targeting of Fibroblast Growth Factor Receptors in Gastric Cancer. Cancers, 12(10), 2871. [Link]
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Catenacci, D. V. T., et al. (2024). Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer. Cancers, 16(10), 1888. [Link]
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Xiong, B., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. [Link]
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Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]
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Zhang, J., et al. (2022). Design and synthesis of novel pyrrolo[2,3- d ]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer. Bioorganic Chemistry, 126, 105965. [Link]
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A Researcher's Guide to Benchmarking 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine Against Known FGFR Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential of a novel compound, 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine, as a Fibroblast Growth Factor Receptor (FGFR) inhibitor. By benchmarking against established, clinically relevant FGFR inhibitors, this document outlines the critical experimental path to understanding the compound's potency, selectivity, and cellular activity.
The aberrant activation of FGFR signaling pathways is a known driver in various cancers, making the development of potent and selective FGFR inhibitors a significant focus in oncology research.[1][2] This guide will utilize a systematic, multi-tiered approach, beginning with fundamental biochemical assays and progressing to more complex cellular and kinome-wide profiling. The methodologies described herein are based on established protocols used in the characterization of approved FGFR inhibitors such as pemigatinib, erdafitinib, and infigratinib.
The FGFR Signaling Axis: A Key Therapeutic Target
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[3] This signaling is crucial for normal cellular processes including proliferation, differentiation, and survival.[4] However, genetic alterations such as mutations, amplifications, and fusions in FGFR genes can lead to constitutive activation of these pathways, promoting tumorigenesis.[5] The primary signaling cascades activated by FGFRs include the RAS-MAPK-ERK and PI3K-AKT pathways, both of which are central to cancer cell growth and survival.[6]
Visualizing the FGFR Signaling Pathway
To effectively benchmark a novel inhibitor, a clear understanding of the target pathway is essential. The following diagram illustrates the key components of the FGFR signaling cascade.
Caption: Simplified FGFR Signaling Pathway.
Tier 1: Foundational Biochemical Potency and Selectivity
The initial step in characterizing a novel inhibitor is to determine its direct inhibitory activity against the target enzymes in a cell-free system. This provides a clean measure of potency without the complexities of cellular uptake, metabolism, and off-target effects.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR1, FGFR2, FGFR3, and FGFR4.
Methodology:
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
A suitable substrate, such as poly(Glu, Tyr) 4:1.[7]
-
ATP.
-
Test compound (this compound) and known inhibitors (pemigatinib, erdafitinib, infigratinib) serially diluted in DMSO.
-
Kinase assay buffer.
-
A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay).[8]
-
-
Procedure:
-
Prepare a reaction mixture containing the specific FGFR kinase, substrate, and kinase reaction buffer.[7]
-
Add the serially diluted test compound and controls to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method. Luminescence-based assays that quantify ADP production are a common and robust choice.[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Benchmarking Data: IC50 Values of Known FGFR Inhibitors
The following table provides a summary of reported IC50 values for established FGFR inhibitors, which will serve as a benchmark for the novel compound.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from publicly available sources for comparative purposes.[9][10][11]
Tier 2: Cellular Activity and Target Engagement
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity in a cellular context. Cellular assays provide insights into cell permeability, target engagement, and the downstream functional consequences of inhibiting the FGFR pathway.
Experimental Protocol: Cell-Based Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines with known FGFR alterations.
Methodology:
-
Cell Line Selection:
-
Choose cell lines with documented FGFR amplifications, fusions, or activating mutations (e.g., SNU-16 for FGFR2 amplification, KG1 for FGFR1 overexpression).
-
Include a control cell line that is not dependent on FGFR signaling.
-
-
Procedure:
-
Seed the selected cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and known inhibitors.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability or proliferation using a standard method such as the MTT assay or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).[7]
-
Calculate the half-maximal effective concentration (EC50) or growth inhibition (GI50) values.
-
Experimental Protocol: Western Blotting for Target Engagement
Objective: To confirm that this compound inhibits FGFR signaling within the cell.
Methodology:
-
Procedure:
-
Treat an appropriate FGFR-dependent cell line with the test compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.[12]
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualize the protein bands using an appropriate detection system. A reduction in the levels of p-FGFR, p-ERK, and p-AKT with increasing concentrations of the test compound would indicate successful target engagement.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the biochemical and cellular benchmarking process.
Caption: Workflow for inhibitor benchmarking.
Tier 3: Kinome-Wide Selectivity Profiling
A critical aspect of a promising drug candidate is its selectivity. A highly selective inhibitor is less likely to have off-target effects, which can lead to toxicity. Kinase selectivity profiling involves screening the test compound against a broad panel of kinases to assess its specificity.[13]
Experimental Protocol: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound across the human kinome.
Methodology:
-
Service Providers: Several commercial vendors offer kinase selectivity profiling services using various assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).[14][15] These services typically screen a compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
-
Data Analysis: The results are usually presented as the percentage of inhibition for each kinase. Significant inhibition of kinases other than the intended FGFR targets would indicate potential off-target activity. A follow-up IC50 determination for any identified off-target hits is recommended.
Conclusion
This guide provides a structured approach to the initial preclinical evaluation of this compound as a potential FGFR inhibitor. By systematically assessing its biochemical potency, cellular activity, and kinome-wide selectivity, and by benchmarking these results against established FGFR inhibitors, researchers can build a robust data package to support further development. The successful execution of these experiments will provide a clear understanding of the compound's potential as a novel therapeutic agent for FGFR-driven cancers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
As a cornerstone of modern medicinal chemistry and drug development, the responsible handling and disposal of complex heterocyclic compounds are paramount. This guide provides an in-depth, procedural framework for the safe management of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine waste, ensuring the safety of laboratory personnel and the preservation of environmental integrity. The protocols outlined herein are grounded in established safety principles for halogenated organic compounds and are designed to meet the rigorous standards of today's research environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed from data on close structural analogs, such as 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine.[1] This data-driven approach allows us to anticipate potential risks and establish necessary precautions. The compound should be treated as hazardous, exhibiting characteristics that demand careful handling throughout its lifecycle.
The primary hazards are summarized below:
| Hazard Category | GHS Classification | Potential Effects and Necessary Precautions |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | H315: Causes skin irritation | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles with side shields or a face shield to prevent any contact with the eyes.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1] |
The presence of a bromine atom on the heterocyclic ring classifies this compound as a halogenated organic waste .[2] Such compounds can be persistent in the environment and may produce hazardous decomposition products like hydrogen bromide upon incomplete combustion.[3][4] Therefore, disposal via standard refuse or sanitary sewer systems is strictly prohibited.[5][6]
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that all waste generated, from residual amounts of the pure compound to contaminated labware, is managed in a compliant and safe manner.
Step 1: Waste Identification and Segregation
Immediately classify any unwanted this compound and any materials contaminated with it as Hazardous Halogenated Organic Waste .[2] Proper segregation at the point of generation is the most critical step in preventing dangerous chemical reactions and ensuring proper final disposal.[7]
| Waste Stream | Collection Procedure |
| Solid Waste | Contaminated personal protective equipment (PPE) (e.g., gloves, shoe covers), weigh boats, and paper towels. |
| Liquid Waste | Unused solutions, reaction mixtures, and solvent rinsates containing the compound. |
| "Sharps" Waste | Contaminated needles, syringes, or broken glassware. |
Crucial Segregation "Don'ts":
-
DO NOT mix with non-hazardous waste.[6]
-
DO NOT mix with strong oxidizing agents, which are incompatible.[1]
-
DO NOT mix with other waste streams like acids, bases, or non-halogenated organic solvents unless specifically permitted by your institution's waste protocols.[7]
-
DO NOT dispose of this chemical down the drain.[5]
Step 2: Containment and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is accepted by disposal personnel.
-
Select a Compatible Container : Use containers made of materials that will not react with the waste. For liquids, HDPE or borosilicate glass bottles with secure, screw-top caps are recommended.[7] Ensure the container is in good condition with no cracks or deterioration.[7]
-
Leave Headspace : Fill liquid waste containers to no more than 80-90% capacity to allow for vapor expansion.[7]
-
Label Clearly and Completely : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components in the container, including solvents.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[1]
-
The date waste was first added.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[7][8]
-
Location : The SAA must be at or near the point of waste generation.[8]
-
Secondary Containment : Store waste containers within a larger, chemically resistant tray or tub to contain any potential leaks.
-
Container Integrity : Keep waste containers securely capped at all times, except when adding waste.[5][7]
-
Inspection : Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[7]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
